2-(4-Chlorophenyl)-2-oxoacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXVDMWQCQTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221216 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7099-88-9 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007099889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYLGLYOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UYN4689MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid, is an organic compound with the chemical formula C₈H₅ClO₃.[1][2] It belongs to the class of α-keto acids, featuring a carboxylic acid group and a ketone functional group adjacent to a 4-chlorophenyl substituent. This unique structure makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and workflows for its analysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of its key properties is presented below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 7099-88-9 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [1][2] |
| Molecular Weight | 184.58 g/mol | [3] |
| Physical Form | White to Yellow Solid | [3] |
| Melting Point | Data not available. Experimental determination is recommended. | |
| Boiling Point | Data not available. Experimental determination is recommended. | |
| Solubility | Data on specific solubility values in water and organic solvents is limited. Experimental determination is recommended. | |
| pKa | Data not available. Experimental determination is recommended. | |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Source(s) |
| ¹H NMR | Specific spectral data not available in the searched literature. Predicted chemical shifts for the aromatic protons would be in the range of 7.5-8.5 ppm. | |
| ¹³C NMR | Specific spectral data not available in the searched literature. Predicted chemical shifts would include signals for the carboxylic acid carbon (~160-180 ppm), the ketone carbon (~190-200 ppm), and aromatic carbons (~120-140 ppm). | |
| Infrared (IR) Spectroscopy | Specific spectral data not available in the searched literature. Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the ketone (~1680-1700 cm⁻¹), and C-Cl stretch (~1000-1100 cm⁻¹). | |
| Mass Spectrometry (MS) | The monoisotopic mass is 183.99272 Da.[2] Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and CO (28 Da). | [2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from established synthetic methodologies for similar compounds.
Synthesis of this compound
Materials:
-
4'-Chloroacetophenone
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxidation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4'-chloroacetophenone in a suitable solvent such as a mixture of pyridine and water.
-
Add a solution of sodium carbonate in water to the flask.
-
Heat the mixture to reflux.
-
Slowly add potassium permanganate portion-wise to the refluxing mixture over a period of several hours. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and the washings.
-
If the solution is still colored with permanganate, add a small amount of sodium bisulfite until the color is discharged.
-
Acidification and Extraction: Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol-water mixture.
-
Alternatively, the acidified aqueous solution can be extracted with diethyl ether. The combined organic extracts are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the synthesis and purification process.
Analytical Quality Control Workflow
This diagram outlines a general workflow for the analytical quality control of synthesized this compound.
References
An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-oxoacetic Acid (CAS: 7099-88-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-oxoacetic acid, a key chemical intermediate. The document details its physicochemical properties, a robust synthesis protocol, analytical methodologies, and discusses the current landscape of its biological activity, highlighting potential areas for future research.
Compound Identification and Physicochemical Properties
This compound, also known as 4-Chlorophenylglyoxylic acid, is a solid organic compound. Its core structure consists of a phenyl ring substituted with a chlorine atom at the para-position, attached to an alpha-keto acid moiety. This structure makes it a valuable building block in organic synthesis.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 7099-88-9 | |
| Molecular Formula | C₈H₅ClO₃ | [1] |
| Molecular Weight | 184.58 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | (4-chlorophenyl)(oxo)acetic acid, 4-Chlorobenzoylformic acid, 4-Chlorophenylglyoxylic acid, (p-Chlorophenyl)glyoxylic acid | [2] |
| Physical Form | White to Yellow Solid | |
| Storage | Sealed in dry, room temperature | [3] |
| Purity (Typical) | ≥95% | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation to form the methyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
2-(4-Chlorophenyl)-2-oxoacetic acid molecular weight and formula
An In-depth Technical Guide on 2-(4-Chlorophenyl)-2-oxoacetic acid: Molecular Weight and Formula
This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Chemical Properties
This compound, also known as 4-chlorophenylglyoxylic acid, is a chemical compound with the CAS number 7099-89-9.[1][2][3] It is a solid, typically appearing as a white to yellow substance.[2]
Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is critical for a variety of experimental and theoretical applications, including stoichiometry, reaction kinetics, and molecular modeling.
| Property | Value | Citations |
| Molecular Formula | C8H5ClO3 | [1][2][4] |
| Molecular Weight | 184.58 g/mol | [1][2][4] |
| Monoisotopic Mass | 183.9927217 Da | [3] |
Chemical Structure
The structural arrangement of atoms within the this compound molecule is depicted in the following diagram. This visualization clarifies the connectivity of the atoms and the presence of key functional groups, including a carboxylic acid and a ketone, attached to a 4-chlorophenyl ring.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide on the Solubility of 2-(4-Chlorophenyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(4-Chlorophenyl)-2-oxoacetic acid in four common laboratory solvents: methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility. This includes a detailed experimental protocol and a generalized workflow, as is standard in pharmaceutical and chemical research settings.
Introduction
This compound, also known as 4-chlorophenylglyoxylic acid, is a carboxylic acid derivative containing a ketone group and a chlorophenyl moiety.[1][2][3] Its structural characteristics suggest that it is a polar molecule, which would theoretically make it soluble in polar organic solvents. Understanding the solubility of this compound is a critical first step in various applications, including reaction chemistry, formulation development, and biological assays.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in methanol, ethanol, DMSO, or DMF. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.
| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.04 | 25 | Data not available | Data not available |
| Ethanol | 46.07 | 25 | Data not available | Data not available |
| DMSO | 78.13 | 25 | Data not available | Data not available |
| DMF | 73.09 | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method, often referred to as the isothermal equilibrium method, is widely accepted in the scientific community.
Materials:
-
This compound (solid)
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Dimethyl Sulfoxide (DMSO, analytical grade)
-
Dimethylformamide (DMF, analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the respective solvent (methanol, ethanol, DMSO, or DMF).
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvents.
-
Calculate the concentration of the saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: A generalized workflow for the experimental determination of solubility.
This guide provides a foundational understanding and a practical approach for researchers to determine the solubility of this compound in methanol, ethanol, DMSO, and DMF. The provided protocol and workflow are intended to be adapted to specific laboratory conditions and analytical capabilities.
References
Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Technical Guide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the aromatic ketoacid, 2-(4-Chlorophenyl)-2-oxoacetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound, also known as 4-chlorophenylglyoxylic acid, is a chemical compound of interest in various research and development sectors. Its structural elucidation and characterization are fundamental for its application. This document compiles and presents the available ¹H NMR, ¹³C NMR, and IR spectroscopy data, along with the methodologies for their acquisition.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound provides insights into the proton environment of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.32 | Doublet (d) | 2H | Aromatic protons ortho to the carbonyl group |
| 8.10 | Broad Singlet (br s) | 1H | Carboxylic acid proton (-COOH) |
| 7.53 | Doublet (d) | 2H | Aromatic protons meta to the carbonyl group |
Solvent: CDCl₃
¹³C NMR Spectroscopy Data
| Chemical Shift (δ) ppm (Predicted) | Carbon Atom Assignment |
| 180 - 185 | Carboxylic acid carbonyl carbon (-C OOH) |
| 190 - 200 | Ketone carbonyl carbon (-C =O) |
| 135 - 145 | Aromatic carbon attached to the carbonyl group (C-1) |
| 130 - 135 | Aromatic carbons ortho to the carbonyl group (C-2, C-6) |
| 128 - 130 | Aromatic carbons meta to the carbonyl group (C-3, C-5) |
| 138 - 142 | Aromatic carbon attached to the chlorine atom (C-4) |
IR Spectroscopy Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The following table outlines the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) (Expected) | Functional Group | Vibrational Mode |
| 3500 - 2500 (broad) | O-H | Stretching (in carboxylic acid) |
| 1720 - 1680 | C=O | Stretching (in ketone) |
| 1710 - 1680 | C=O | Stretching (in carboxylic acid) |
| 1600 - 1450 | C=C | Aromatic ring stretching |
| 1320 - 1210 | C-O | Stretching (in carboxylic acid) |
| 850 - 800 | C-H | Aromatic out-of-plane bending (para-substituted) |
| 800 - 600 | C-Cl | Stretching |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the respective nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).
-
¹H NMR: A standard single-pulse experiment is typically performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid. This document outlines experimental protocols, data interpretation, and key fragmentation pathways to support research, quality control, and pharmacokinetic studies involving this compound.
Introduction
This compound is a carboxylic acid and a ketone, with a molecular weight of 184.58 g/mol and the chemical formula C8H5ClO3[1][2]. Accurate and sensitive analytical methods are crucial for its quantification and characterization in various matrices. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), offers the high selectivity and sensitivity required for these analyses. This guide focuses on the principles and practical aspects of applying mass spectrometry to the study of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H5ClO3 | [1][2] |
| Molecular Weight | 184.58 g/mol | [1][2] |
| Monoisotopic Mass | 183.99272 Da | [3] |
| IUPAC Name | This compound | [2] |
Mass Spectrometry Analysis
The mass spectrometric analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the carboxylic acid. A common approach for carboxylic acids is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ester.
3.1.1. Experimental Protocol: GC-MS (Hypothetical)
This protocol is a proposed starting point based on established methods for similar analytes.
-
Sample Preparation (Derivatization):
-
Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Transfer Line Temperature: 280°C
-
3.1.2. Fragmentation Data (GC-MS)
Based on available GC-MS data for 4-chlorophenylglyoxylic acid, the following characteristic fragment ions are observed[4]:
| m/z | Proposed Fragment |
| 184 | [M]+• (Molecular Ion) |
| 139 | [M - COOH]+• |
| 111 | [C6H4Cl]+ |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the analysis of this compound in complex matrices, often without the need for derivatization. Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
3.2.1. Experimental Protocol: LC-MS/MS (Hypothetical)
This protocol is a proposed starting point based on established methods for the analysis of organic acids.
-
Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
For solid samples, perform a suitable extraction (e.g., solid-liquid extraction with an organic solvent) followed by the steps above.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
3.2.2. Predicted Quantitative Fragmentation Data (LC-MS/MS)
The following table summarizes the predicted precursor and product ions for Multiple Reaction Monitoring (MRM) analysis. These values are based on the structure of the molecule and common fragmentation patterns of aromatic carboxylic acids.
| Parameter | Value |
| Precursor Ion [M-H]- | m/z 183.0 |
| Product Ions | |
| Product Ion 1 (Quantifier) | m/z 139.0 (Loss of CO2) |
| Product Ion 2 (Qualifier) | m/z 111.0 (Loss of CO2 and CO) |
| Collision Energy (for m/z 139.0) | ~15-20 eV (to be optimized) |
| Collision Energy (for m/z 111.0) | ~25-30 eV (to be optimized) |
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is a key aspect of its identification and structural confirmation. The proposed fragmentation pathway is illustrated below.
Caption: Proposed ESI(-) fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound using LC-MS/MS is depicted in the following diagram.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a framework for the mass spectrometric analysis of this compound. The provided hypothetical experimental protocols for both GC-MS and LC-MS/MS serve as robust starting points for method development. The characteristic fragmentation patterns, particularly the losses of carbon dioxide and carbon monoxide, are key to the specific and sensitive detection of this analyte. Researchers and drug development professionals can utilize this information to establish and validate analytical methods for their specific applications. It is important to note that the proposed methods may require optimization to suit different sample matrices and instrumentation.
References
Crystal Structure of 2-(4-Chlorophenyl)-2-oxoacetic Acid Remains Elusive in Public Domain
A comprehensive search for the crystal structure and X-ray diffraction (XRD) analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite its relevance as a chemical intermediate, detailed structural information determined through single-crystal XRD analysis does not appear to be published or deposited in accessible repositories.
Researchers, scientists, and professionals in drug development seeking to understand the solid-state properties of this compound will find a scarcity of empirical data on its three-dimensional atomic arrangement, intermolecular interactions, and powder diffraction patterns. This lack of information precludes an in-depth analysis of its crystalline morphology, polymorphism, and other critical solid-state characteristics that can influence its behavior in various applications.
While general chemical and physical properties of the compound are documented, the specific coordinates of its atoms in the crystalline state, unit cell dimensions, space group, and detailed bond lengths and angles are not available. Consequently, the generation of a comprehensive technical guide or whitepaper with quantitative crystallographic data and detailed experimental protocols for its structure determination is not feasible at this time.
Information Gaps and Future Research
The absence of a determined crystal structure for this compound presents an opportunity for further research. A definitive single-crystal XRD study would provide invaluable insights into its molecular conformation and packing in the solid state. Such a study would involve the following key steps:
-
Synthesis and Purification: Preparation of high-purity this compound.
-
Crystallization: Growing single crystals of sufficient size and quality suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: Exposing a single crystal to a monochromatic X-ray beam and collecting the diffraction data.
-
Structure Solution and Refinement: Processing the diffraction data to determine the arrangement of atoms within the crystal lattice.
Below is a generalized workflow that would be followed for such a study.
Caption: Experimental workflow for crystal structure determination.
For researchers and drug development professionals, the physical properties derived from the crystal structure are crucial for formulation development, patent applications, and understanding structure-activity relationships. Without this foundational data for this compound, any work relying on its solid-state properties must proceed with caution, and it may be necessary to undertake the crystallographic analysis as a preliminary research step.
It is recommended that interested parties monitor crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for any future depositions of this structure.
Safe Handling and Storage of 2-(4-Chlorophenyl)-2-oxoacetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS No. 7099-88-9). The information compiled is based on available safety data sheets and general chemical safety principles. It is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
This compound is a white to yellow solid.[1] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| CAS Number | 7099-88-9 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Physical Form | White to yellow solid[1] |
| Storage Temperature | Room temperature, sealed in a dry environment[1] |
Hazard Identification and Health Effects
This compound is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
| GHS Hazard Classification | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Potential Health Effects:
-
Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation, which may include redness, itching, and pain.
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and potential damage to the eye.
Safe Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment should be worn at all times when handling this chemical.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: While specific reactivity data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents and strong bases, as these are known to be incompatible with similar organic acids.
Accidental Release and First Aid Measures
| Situation | Action |
| Spill | Small Spill: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Large Spill: Evacuate the area and prevent entry. Wear appropriate PPE and follow institutional procedures for chemical spill cleanup. |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols (General Methodologies)
Thermal Stability Assessment
A general approach to assess thermal stability involves techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Principle: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, identifying thermal events like melting and decomposition.
-
General Procedure: A small, accurately weighed sample of the compound is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the changes in mass (TGA) or heat flow (DSC) as a function of temperature.
Hydrolytic Stability Assessment
OECD Guideline 111 provides a standardized method for testing hydrolysis as a function of pH.
-
Principle: The substance is dissolved in sterile, buffered aqueous solutions at different pH values (typically 4, 7, and 9) and kept at a constant temperature in the dark.
-
General Procedure: Aliquots of the test solutions are taken at various time intervals and analyzed for the concentration of the remaining test substance using a suitable analytical method (e.g., HPLC). The rate of hydrolysis is then determined.
Photostability Assessment
ICH Guideline Q1B outlines procedures for photostability testing.
-
Principle: The substance is exposed to a defined light source that mimics the spectrum of sunlight.
-
General Procedure: Samples of the solid material and/or solutions in transparent containers are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel set of samples is kept in the dark as a control. The samples are then analyzed for degradation.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates a logical workflow for the safe management of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Occupational Exposure Limits
No specific occupational exposure limit (OEL) for this compound has been established by major regulatory bodies. In the absence of a defined OEL, a conservative approach should be taken to minimize any potential for exposure. This includes the consistent use of the engineering controls and personal protective equipment outlined in this guide. For novel compounds with limited toxicological data, the principles of occupational exposure banding may be applied to establish an internal control limit.[1][2][3]
Conclusion
This compound is a hazardous chemical that requires careful handling and storage. By following the guidelines outlined in this document, researchers and other professionals can minimize the risks associated with its use. It is imperative to always consult the most recent Safety Data Sheet and institutional safety protocols before working with this or any other chemical. The lack of extensive public data on the toxicological and stability profile of this specific compound underscores the need for a cautious and well-informed approach to its management in a laboratory setting.
References
In-Depth Technical Guide to the Material Safety of 2-(4-Chlorophenyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety data for 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS Number: 7099-88-9). The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this compound.
Section 1: Chemical Identification and Physical Properties
| Property | Value | Source |
| Synonyms | 4-Chlorophenylglyoxylic acid, 4-Chlorobenzoylformic acid | [2] |
| CAS Number | 7099-88-9 | [2][3] |
| Molecular Formula | C₈H₅ClO₃ | [2][3] |
| Molecular Weight | 184.58 g/mol | [1][3][4] |
| Physical Form | White to Yellow Solid | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | Room temperature, sealed in a dry environment | [1][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards are related to ingestion and contact with skin, eyes, and the respiratory system.
GHS Hazard Classification: [2]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation |
Toxicological Data:
Section 3: Experimental Protocols
Given the hazardous nature of this solid organic acid, strict adherence to safety protocols is mandatory. The following are detailed methodologies for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following represents the minimum required PPE.
Weighing Protocol for Hazardous Powders
To minimize inhalation exposure and contamination, a specific "tare method" or "weighing by difference" protocol should be followed, preferably within a ventilated enclosure.[5][6][7][8][9]
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination. The procedure varies for small and large spills.
Section 4: First Aid Measures
Prompt first aid is essential in case of accidental exposure. The following diagram outlines the immediate steps to be taken.
Section 5: Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Disposal:
-
Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
-
Do not dispose of it down the drain.
-
Contaminated materials from spill cleanup must also be disposed of as hazardous waste.
This guide is intended for informational purposes and should be used in conjunction with a comprehensive institutional safety program and the most current Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-Chlorophenylglyoxylic acid | C8H5ClO3 | CID 145998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7099-88-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 7099-88-9 [sigmaaldrich.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. extranet.who.int [extranet.who.int]
The Multifaceted Biological Activities of 2-(4-Chlorophenyl)-2-oxoacetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-(4-Chlorophenyl)-2-oxoacetic acid and its diverse derivatives. The core structure has been a scaffold for the development of numerous compounds with promising therapeutic potential, particularly in the realms of oncology and infectious diseases. This document synthesizes key findings on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular mechanisms and workflows.
Core Biological Activities: Anticancer and Antimicrobial Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being their anticancer and antimicrobial effects. These activities are largely attributed to the diverse heterocyclic and functional group modifications made to the parent molecule.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as potential anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Key Derivative Classes with Anticancer Activity:
-
Thiazolidinone Derivatives: These compounds have shown potent antiproliferative activity against leukemia and other cancer cell lines. Their mechanism often involves the induction of apoptosis.[1]
-
Quinazolinone Derivatives: This class of derivatives has been investigated for its broad-spectrum anticancer and antimicrobial activities.[2][3][4][5]
-
Pyrazolidine-3,5-dione Derivatives: Certain derivatives have demonstrated significant in vitro and in vivo anticancer activity.[6]
-
Benzoate Derivatives: Notably, these derivatives have been identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target in prostate cancer.[7]
-
Oxazole and Azolidinedione Derivatives: These have also been reported to possess anticancer properties.[8][9][10]
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.
Key Derivative Classes with Antimicrobial Activity:
-
Quinazolinone Derivatives: As mentioned, these compounds exhibit a dual role with both anticancer and antimicrobial potential.[3][4][5]
-
Hydrazide and Amino Alcohol Derivatives: These have shown promising antibacterial and antifungal activities.[11][12]
-
Piperidine-3-carboxamide Derivatives: This class has been explored for its antimicrobial effects.
-
Benzoic Acid Derivatives: Certain derivatives have demonstrated activity against Gram-positive bacteria.[13]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of various derivatives of this compound.
Table 1: Anticancer Activity (IC50 Values)
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolidinone | 5e | Leukemia | Potent (exact value not specified) | [1] |
| Thiazolidinone | 5f | Leukemia | Potent (exact value not specified) | [1] |
| Pyrazolidine-3,5-dione | 4u | MGC-803 (Gastric) | 5.1 - 10.1 | [6] |
| Quinazolinone | 5 | HCT116 (Colon) | Good activity (exact value not specified) | [4] |
| Azolidinedione-acetamide | Ic | CCRF-CEM (Leukemia) | -6.06 (logGI50) | [8] |
| Azolidinedione-acetamide | Ic | HL-60(TB) (Leukemia) | -6.53 (logGI50) | [8] |
| Azolidinedione-acetamide | Ic | MOLT-4 (Leukemia) | -6.52 (logGI50) | [8] |
| Azolidinedione-acetamide | Ic | SR (Leukemia) | -6.51 (logGI50) | [8] |
Table 2: Antimicrobial Activity (MIC Values)
| Derivative Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinazolinone | 3 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |
| Quinazolinone | 8 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |
| Quinazolinone | 11 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |
| Quinazolinone | 12 | Various bacteria/fungi | Significant activity (exact values not specified) | [3][4] |
| Benzoic Acid | 3 | Enterococcus faecium E5 | >500 | [13] |
| Benzoic Acid | 4 | Enterococcus faecium E5 | >500 | [13] |
| Benzoic Acid | 4 | Staphylococcus aureus ATCC 6538 | >500 | [13] |
| Benzoic Acid | 4 | Bacillus subtilis ATCC 6683 | >500 | [13] |
| Benzoic Acid | 5b | Staphylococcus aureus ATCC 6538 | >500 | [13] |
| Benzoic Acid | 6a | Candida albicans 393 | >500 | [13] |
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the biological activities of these compounds are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic, e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control well (inoculum with a standard antibiotic), a negative control well (broth only), and a growth control well (inoculum in broth without any antimicrobial agent).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.
Apoptosis Induction by Thiazolidinone Derivatives
Thiazolidinone derivatives have been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and its inhibition by thiazolidinone derivatives leading to apoptosis.
SENP1 Inhibition by Benzoate Derivatives
Certain benzoate derivatives of this compound act as inhibitors of SENP1, a protease that removes SUMO (Small Ubiquitin-like Modifier) from target proteins. In prostate cancer, SENP1 de-SUMOylates and stabilizes the androgen receptor (AR), promoting tumor growth. Inhibition of SENP1 leads to increased AR SUMOylation and subsequent degradation.
Caption: Mechanism of SENP1 inhibition by benzoate derivatives, leading to androgen receptor degradation.
Experimental and Logical Workflows
Visual representations of the experimental workflows provide a clear, step-by-step guide to the methodologies.
MTT Assay Workflow
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. citedrive.com [citedrive.com]
- 8. methyl 2-(4-chlorophenyl)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-chlorophenyl)-2-oxoacetic acid, a valuable intermediate in pharmaceutical and chemical synthesis. The described method is based on the Friedel-Crafts acylation of chlorobenzene. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, a summary of relevant data, and essential safety precautions.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is pivotal for the creation of aryl ketones, which are precursors to a wide array of more complex molecules.[2][3] The reaction typically involves the use of an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] A key advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which helps to prevent polysubstitution.[2]
This compound is a significant building block in medicinal chemistry and drug development. Its synthesis via Friedel-Crafts acylation of the readily available starting material, chlorobenzene, provides an efficient route to this important intermediate.
Reaction Mechanism
The Friedel-Crafts acylation of chlorobenzene to produce this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of the acylating agent, typically oxalyl chloride, by a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Due to the directing effect of the chlorine atom, the acylation occurs predominantly at the para position, with some formation of the ortho isomer. Subsequent loss of a proton from the intermediate carbocation (sigma complex) restores the aromaticity of the ring and yields the final product.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Addition funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Chlorobenzene
-
Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Reactants: In the addition funnel, prepare a solution of chlorobenzene (1.0 equivalent) and oxalyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane.
-
Reaction Execution: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[4] This will quench the reaction and hydrolyze the intermediate acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3][4]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.[3][4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3][4]
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).
Caption: Experimental Workflow for Synthesis.
Data Summary
The following table summarizes typical data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅ClO₃ | [5] |
| Molecular Weight | 184.58 g/mol | |
| Appearance | White to yellow solid | [6] |
| Purity | >95% | |
| Yield | 77% (Reported for a similar precursor synthesis) | [6] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 8.6 Hz, 2H), 7.56 (d, J = 8.6 Hz, 2H) (Aromatic protons) | [6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle with care in a dry environment.
-
Oxalyl Chloride: Toxic and corrosive. Reacts with water to produce toxic gases. Handle with extreme caution.
-
Chlorobenzene: Flammable and harmful. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.
-
-
Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic Acid and Its Derivatives: Detailed Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid and its common derivatives, including esters and amides. These compounds serve as crucial intermediates in the development of various pharmaceuticals and agrochemicals. The following sections outline the necessary reagents, equipment, and step-by-step procedures for successful synthesis and derivatization.
Synthesis of this compound
The synthesis of the parent compound, this compound, is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by hydrolysis.
Experimental Protocol
Step 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate
-
In a well-ventilated fume hood, suspend aluminum chloride (200 g, 1.5 mol) in 750 ml of chloroform in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add methyl oxalyl chloride (265 g, 2.16 mol) to the suspension while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Slowly add chlorobenzene (245 g, 2.19 mol) to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Carefully pour the reaction mixture into a beaker containing ice water and dilute with dichloromethane.
-
Separate the organic phase, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane (1:9) as the eluent to obtain methyl 2-(4-chlorophenyl)-2-oxoacetate.[1]
Step 2: Hydrolysis to this compound
-
Dissolve the purified methyl 2-(4-chlorophenyl)-2-oxoacetate (99 g, 0.5 mol) in 800 ml of dioxane.[1]
-
Add 800 ml of 1 N sodium hydroxide solution to the mixture.
-
Stir the mixture for 2 hours at room temperature.
-
Acidify the reaction mixture to pH 1 with 2 N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.[1]
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) |
| Step 1 | ||||
| Aluminum Chloride | 133.34 | 200 | 1.5 | |
| Methyl Oxalyl Chloride | 122.5 | 265 | 2.16 | |
| Chlorobenzene | 112.56 | 245 | 2.19 | |
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198.6 | 99 | 0.5 | ~33% (based on AlCl3) |
| Step 2 | ||||
| Methyl 2-(4-chlorophenyl)-2-oxoacetate | 198.6 | 99 | 0.5 | |
| This compound | 184.58 | 86 | 0.47 | 94% |
Experimental Workflow
References
Application Notes and Protocols for Heterocyclic Synthesis Using 2-(4-Chlorophenyl)-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds using 2-(4-Chlorophenyl)-2-oxoacetic acid as a versatile precursor. The methodologies outlined below are based on established synthetic transformations of α-keto acids and are intended to serve as a practical guide for the preparation of novel heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable bifunctional building block for organic synthesis. Its α-keto acid moiety allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse heterocyclic systems. The presence of the 4-chlorophenyl group provides a handle for further structural modifications and can influence the biological activity of the resulting compounds. This document details the synthesis of quinoxalines and imidazoles from this precursor.
Synthesis of Quinoxaline Derivatives
The reaction of α-keto acids with o-phenylenediamines is a well-established and efficient method for the synthesis of quinoxalin-2(1H)-ones. These compounds are important structural motifs in many biologically active molecules.
General Reaction Scheme
Where Ar = 4-Chlorophenyl and R' is an aromatic ring.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)quinoxalin-2(1H)-one
Materials and Equipment:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.08 g (10 mmol) of o-phenylenediamine.
-
The reaction mixture is stirred at room temperature for 15 minutes.
-
The flask is then equipped with a reflux condenser and heated to reflux (approximately 78 °C) with continuous stirring for 4 hours.
-
The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The precipitated product is collected by vacuum filtration using a Buchner funnel.
-
The solid is washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
The product is dried in a vacuum oven at 60 °C to a constant weight.
-
The purity of the final product can be assessed by its melting point and spectroscopic techniques (¹H NMR, ¹³C NMR, and MS).
Data Presentation: Synthesis of Substituted Quinoxalinones
| Entry | o-Phenylenediamine Derivative | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | o-Phenylenediamine | 3-(4-chlorophenyl)quinoxalin-2(1H)-one | 4 | 92 | 245-247 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 4 | 89 | 268-270 |
| 3 | 4-Chloro-1,2-phenylenediamine | 6-Chloro-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 5 | 85 | 280-282 |
Synthesis of Imidazole Derivatives
A one-pot, multi-component reaction involving an α-keto acid, an aldehyde, and ammonium acetate can be employed for the synthesis of highly substituted imidazole derivatives. This approach offers high atom economy and allows for the rapid generation of a library of compounds.
General Reaction Scheme
Where Ar = 4-Chlorophenyl and R'' is an aryl or alkyl group.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
Materials and Equipment:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine 1.84 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 1.54 g (20 mmol) of ammonium acetate.
-
Add 20 mL of glacial acetic acid to the flask.
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
The flask is fitted with a reflux condenser and the mixture is heated to reflux (approximately 118 °C) with vigorous stirring for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using an 8:2 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, the mixture is cooled to room temperature and poured into 100 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed thoroughly with water to remove excess ammonium acetate and acetic acid.
-
The crude product is recrystallized from ethanol to afford the pure imidazole derivative.
-
The final product is dried under vacuum and characterized by its melting point and spectroscopic analysis.
Data Presentation: Synthesis of Substituted Imidazoles
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 2 | 88 | 275-277 |
| 2 | 4-Methylbenzaldehyde | 2-(4-chlorophenyl)-4,5-di-p-tolyl-1H-imidazole | 2.5 | 85 | 290-292 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-chlorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | 2 | 90 | 260-262 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for heterocyclic synthesis.
Reaction Mechanism: Quinoxaline Formation
Caption: Plausible mechanism for quinoxaline formation.
Application Notes and Protocols: Esterification of 2-(4-Chlorophenyl)-2-oxoacetic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esters of 2-(4-chlorophenyl)-2-oxoacetic acid are valuable intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The esterification of the parent carboxylic acid with different alcohols allows for the modification of its physicochemical properties, such as solubility and lipophilicity, which can be crucial for drug design and development. This document provides a detailed protocol for the synthesis of methyl, ethyl, propyl, isopropyl, and butyl esters of this compound via Fischer esterification, a common and effective method for this transformation.
Principle of the Method
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed as a byproduct is removed. In this protocol, concentrated sulfuric acid is used as the catalyst. The general reaction scheme is depicted below:
Figure 1: General scheme for the Fischer esterification of this compound.
Quantitative Data Summary
The following table summarizes the expected products and estimated quantitative data for the esterification of this compound with various alcohols. The yield for the methyl ester is based on a reported synthesis, while the yields for the other esters are estimates based on typical Fischer esterification reactions.[1]
| Alcohol | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Reaction Time (h) | Estimated Yield (%) |
| Methanol | Methyl 2-(4-chlorophenyl)-2-oxoacetate | C₉H₇ClO₃ | 198.60 | 4-6 | ~90% |
| Ethanol | Ethyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 6-8 | 85-90% |
| 1-Propanol | Propyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₁H₁₁ClO₃ | 226.66 | 8-10 | 80-85% |
| 2-Propanol | Isopropyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₁H₁₁ClO₃ | 226.66 | 10-12 | 75-80% |
| 1-Butanol | Butyl 2-(4-chlorophenyl)-2-oxoacetate | C₁₂H₁₃ClO₃ | 240.69 | 10-12 | 80-85% |
Experimental Protocols
Materials and Reagents
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
1-Propanol (anhydrous)
-
2-Propanol (anhydrous)
-
1-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
General Esterification Procedure
Figure 2: General experimental workflow for the Fischer esterification of this compound.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the respective anhydrous alcohol (10-20 eq.) to the flask.
-
While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.
-
Characterize the purified ester by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
-
Results and Discussion
The Fischer esterification provides a straightforward and generally high-yielding method for the synthesis of various alkyl esters of this compound. The reaction times and yields can vary depending on the alcohol used. Primary alcohols like methanol, ethanol, 1-propanol, and 1-butanol are expected to react more readily and provide higher yields compared to the secondary alcohol, isopropanol, due to less steric hindrance.
The progress of the reaction can be conveniently monitored by TLC, and the purification of the final products is readily achieved by standard column chromatography. The identity and purity of the synthesized esters should be confirmed by comprehensive spectroscopic analysis.
Conclusion
The described protocol offers a reliable and adaptable method for the synthesis of a range of alkyl 2-(4-chlorophenyl)-2-oxoacetates. These application notes provide researchers, scientists, and drug development professionals with the necessary information to produce these valuable intermediates for their research and development activities. The provided quantitative data serves as a useful guide for planning and optimizing these synthetic transformations.
References
Application Notes and Protocols for the Amidation of 2-(4-Chlorophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted 2-(4-chlorophenyl)-2-oxoacetamides through the amidation of 2-(4-chlorophenyl)-2-oxoacetic acid with primary and secondary amines. This class of compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.
Application Notes
N-substituted 2-(4-chlorophenyl)-2-oxoacetamides are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The presence of the α-ketoamide moiety is a key structural feature found in a variety of biologically active molecules. These compounds serve as versatile scaffolds for the development of novel therapeutic agents.
Key areas of interest include:
-
Anticancer Agents: Certain derivatives have been investigated for their potential as anticancer agents. For instance, compounds with similar acetamide structures have been evaluated for their cytotoxic activity against various cancer cell lines, including glioma, breast, and lung cancer.[1]
-
Antimicrobial and Antifungal Activity: The acetamide linkage is a common feature in molecules exhibiting antimicrobial and antifungal properties. Research into N-aryl acetamides has shown promising activity against various bacterial and fungal strains.
-
Enzyme Inhibitors: The α-ketoamide core is a known pharmacophore for the inhibition of various enzymes, including proteases and kinases. This makes them attractive targets for the development of drugs for a range of diseases.
-
Central Nervous System (CNS) Agents: Modifications of the acetamide structure have led to the development of compounds with potential applications as CNS agents, exhibiting activities such as anxiolytic and muscle relaxant effects.
The synthesis of a library of these compounds through the amidation of this compound with a diverse range of primary and secondary amines allows for the exploration of structure-activity relationships (SAR), a critical step in the drug development process.
Data Presentation: Amidation Reaction Parameters
The following table summarizes representative reaction conditions and outcomes for the amidation of this compound and analogous carboxylic acids with various amines. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) is a common and effective strategy.
| Amine Substrate | Coupling Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline Derivatives | EDC, HOBt, DMAP | Acetonitrile | 23 | 18 | 80 |
| Biphenylamine | EDC, HOBt, DMAP | Acetonitrile | 23 | 18 | 93 |
| 4-tert-Butylaniline | EDC, HOBt, DMAP | Acetonitrile | 23 | 18 | 58 |
| Various Amines | HBTU, Hünig's base | Not Specified | Not Specified | 1-2 | Good to Excellent |
| Heteroarylamines | EDC, HOBt | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is a compilation from various sources and represents typical conditions for amidation reactions. Yields are highly dependent on the specific amine substrate and reaction optimization.
Experimental Protocols
This section provides a detailed methodology for the amidation of this compound with a representative primary amine using a standard EDC/HOBt coupling procedure.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting acid in anhydrous DCM or DMF.
-
Addition of Amine and Base: Add the primary or secondary amine (1.0-1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq.).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add HOBt (1.2 eq.) followed by the portion-wise addition of EDC-HCl (1.2 eq.).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure N-substituted 2-(4-chlorophenyl)-2-oxoacetamide.
Mandatory Visualization
Caption: Experimental workflow for the amidation of this compound.
References
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-(4-Chlorophenyl)-2-oxoacetic Acid Hydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of hydrazones from 2-(4-chlorophenyl)-2-oxoacetic acid and various hydrazines. Additionally, it outlines the potential applications of these compounds, particularly in the fields of antimicrobial and anticonvulsant drug development, supported by mechanistic insights.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are formed by the condensation reaction of ketones or aldehydes with hydrazines. The presence of the azometine (-C=N-) group imparts a wide range of biological activities to these molecules, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The synthesis of hydrazones from this compound is of particular interest as the resulting molecules incorporate a pharmacologically significant 4-chlorophenyl moiety, which is present in numerous approved drugs.
Synthesis of this compound Hydrazones
The general reaction for the synthesis of hydrazones from this compound involves the condensation of the ketoacid with a substituted or unsubstituted hydrazine. The reaction is typically carried out in a protic solvent, such as ethanol, and is often catalyzed by a small amount of acid.
General Experimental Protocol
A general and reliable method for the synthesis of these hydrazones is adapted from the work of Mohareb et al. (2012) on related cyanoacetylhydrazine derivatives.[1]
Materials:
-
This compound
-
Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.
-
Add the desired hydrazine derivative (1.1 equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
The mixture is then heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Experimental Workflow
Figure 1: A generalized workflow for the synthesis of this compound hydrazones.
Data Presentation
The following table summarizes representative data for a hydrazone synthesized from a closely related precursor, 2-cyano-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide, as a predictive model for the target compounds.[1]
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
| 1a | C₁₇H₁₂ClN₅O | 337.77 | 230-232 | 72 | 2.50 (s, 3H, CH₃), 7.48-7.90 (m, 4H, Ar-H), 11.80, 12.80 (2s, 2H, 2NH) | 14.1 (CH₃), 115.9 (CN), 116.1, 117.4, 119.0, 121.9, 124.6, 125.5, 143.6, 150.1, 151.9 (Ar-C), 163.1, 167.0 (2 C=N), 169.0 (C=O) |
Note: Data for compound 1a (2-cyano-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide) is presented as a representative example.[1] Researchers should expect similar spectral patterns for hydrazones of this compound, with variations depending on the specific hydrazine used.
Applications in Drug Development
Hydrazones derived from this compound are promising candidates for drug development due to their potential antimicrobial and anticonvulsant activities.
Antimicrobial Activity
Hydrazone derivatives have been shown to exhibit significant activity against a broad spectrum of bacteria. The antimicrobial effect is often attributed to the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis.
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
A plausible mechanism for the antibacterial action of these hydrazones is the disruption of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall.[2][3][4] This pathway is an attractive target as it is absent in eukaryotes, leading to selective toxicity.
Figure 2: Inhibition of peptidoglycan synthesis as a proposed antimicrobial mechanism.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of hydrazone derivatives. The mechanism is often linked to the modulation of neurotransmitter systems, particularly the enhancement of GABAergic inhibition.
Proposed Mechanism of Action: Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5][6][7] Many anticonvulsant drugs act by enhancing the effects of GABA at the GABA-A receptor, a ligand-gated ion channel that conducts chloride ions. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. It is hypothesized that hydrazones may act as positive allosteric modulators of the GABA-A receptor, thereby potentiating the inhibitory effects of GABA.[8]
Figure 3: Enhancement of GABAergic neurotransmission as a proposed anticonvulsant mechanism.
Conclusion
The reaction of this compound with hydrazines provides a straightforward and efficient route to a diverse range of hydrazone derivatives. These compounds represent a promising scaffold for the development of novel antimicrobial and anticonvulsant agents. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this area. Further studies are warranted to synthesize and screen a wider array of these derivatives to establish comprehensive structure-activity relationships and to validate the proposed mechanisms of action.
References
- 1. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. rfppl.co.in [rfppl.co.in]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-(4-Chlorophenyl)-2-oxoacetic Acid as a Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-2-oxoacetic acid is a versatile building block in organic synthesis, prized for its dual reactivity as both a carboxylic acid and a ketone. This unique functionality allows for its participation in a variety of chemical transformations, leading to the construction of diverse molecular scaffolds. Of particular interest is its application in the synthesis of heterocyclic compounds, a class of molecules renowned for their wide range of biological activities. The presence of the 4-chlorophenyl moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to the final bioactive molecules.
This document provides detailed protocols for the synthesis of bioactive quinoxaline derivatives starting from this compound. Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel bioactive compounds.
Protocol 1: Synthesis of 3-(4-chlorophenyl)quinoxalin-2-ol
This protocol describes the synthesis of 3-(4-chlorophenyl)quinoxalin-2-ol, a key intermediate that can be further functionalized to generate a library of bioactive compounds. The synthesis is achieved through a classical condensation reaction between this compound and o-phenylenediamine.
Experimental Protocol
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of this compound in 30 mL of ethanol.
-
To this solution, add 1.08 g (10 mmol) of o-phenylenediamine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(4-chlorophenyl)quinoxalin-2-ol.
-
Dry the purified product under vacuum.
Characterization Data (Representative)
-
Appearance: Pale yellow solid
-
Yield: 85-95%
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, OH), 8.1-7.3 (m, 8H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0, 148.5, 136.2, 135.0, 131.5, 130.0, 129.5, 129.0, 128.5, 125.0, 116.0, 115.5.
-
Mass Spec (ESI): m/z [M+H]⁺ calculated for C₁₄H₉ClN₂O: 257.04; found: 257.1.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of 3-(4-chlorophenyl)quinoxalin-2-ol.
Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives are known to possess a wide array of biological activities. The introduction of a 4-chlorophenyl substituent can significantly influence the potency and selectivity of these compounds. Below is a summary of reported biological activities for quinoxaline derivatives structurally related to the product synthesized in Protocol 1.
Antimicrobial Activity
Many quinoxaline derivatives have demonstrated significant activity against various bacterial and fungal strains. The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes in microbial metabolic pathways.
| Compound Class | Test Organism | Activity Metric | Result |
| Quinoxaline Derivatives | Staphylococcus aureus | MIC | 4-32 µg/mL[1] |
| Quinoxaline Derivatives | Bacillus subtilis | MIC | 8-32 µg/mL[1] |
| Quinoxaline Derivatives | Escherichia coli | MIC | 4-32 µg/mL[1] |
| Quinoxaline Derivatives | Rhizoctonia solani | EC₅₀ | 8.54-12.01 µg/mL[2] |
Anticancer Activity
Quinoxaline-based compounds have emerged as promising anticancer agents, with some derivatives progressing to clinical trials. Their modes of action are diverse and include inhibition of topoisomerase, protein kinases, and induction of apoptosis.
| Compound Class | Cancer Cell Line | Activity Metric | Result |
| Quinoxaline Hybrids | Various NCI cell lines | % Inhibition | Good at 10 µM[3] |
| Quinoxaline Derivatives | Various cancer cell lines | IC₅₀ | 9-95.4 µM[4] |
| Quinoxaline-Sulfonamides | Various cancer cell lines | - | Significant Activity[2] |
Signaling Pathway Implication (Hypothesized)
Based on the known anticancer activities of quinoxaline derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by a bioactive quinoxaline derivative.
Conclusion
This compound serves as a valuable and readily accessible starting material for the synthesis of bioactive quinoxaline derivatives. The straightforward condensation reaction with o-phenylenediamines provides a versatile platform for the development of novel therapeutic agents. The resulting quinoxaline scaffolds, bearing the 4-chlorophenyl moiety, have demonstrated significant potential as both antimicrobial and anticancer agents, warranting further investigation and optimization in drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical and biological landscape of these promising compounds.
References
- 1. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(4-Chlorophenyl)-2-oxoacetic Acid in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and anticancer evaluation of various heterocyclic compounds derived from 2-(4-chlorophenyl)-2-oxoacetic acid. This document details the synthetic methodologies, summarizes the cytotoxic activities, and elucidates the mechanisms of action of these potential anticancer agents. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.
Thiazolidinone Derivatives
Thiazolidinone derivatives synthesized from this compound have demonstrated significant potential as anticancer agents. These compounds often exhibit cytotoxicity against a range of cancer cell lines by inducing apoptosis and modulating key signaling pathways.
Synthesis of Thiazolidinone Derivatives
A general synthetic route to 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives involves a multi-step process. The core thiazolidinone structure is typically formed through the reaction of appropriate starting materials, followed by functionalization to yield the final products.
Anticancer Activity of Thiazolidinone Derivatives
The cytotoxic effects of various thiazolidinone derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2e | PC-3 (Prostate) | Not specified, but potent | [1] |
| DLD-1 (Colorectal) | Not specified, but potent | [1] | |
| 22 | HepG2 (Liver) | 2.04 ± 0.06 | [2] |
| MCF-7 (Breast) | 1.21 ± 0.04 | [2] | |
| 24 | HepG2 (Liver) | 0.6 ± 0.02 | [2] |
| Thiazolidin-4-one Derivative | Caco-2 (Colorectal) | 70 µg/mL | [3] |
| (4-fluorophenyl) thiazolidin-4-one | SKOV3 (Ovarian) | 12.3 | [4] |
| Compound 2 | MCF-7 (Breast) | 0.54 | [5] |
| HepG2 (Liver) | 0.24 | [5] | |
| Compound 4 | HT-29 (Colon) | 0.073 | [5] |
| A549 (Lung) | 0.35 | [5] | |
| MDA-MB-231 (Breast) | 3.10 | [5] | |
| Compound 28 | HeLa (Cervical) | 3.2 ± 0.5 | [5] |
| MCF-7 (Breast) | 2.1 ± 0.5 | [5] | |
| LNCaP (Prostate) | 2.9 ± 0.3 | [5] | |
| A549 (Lung) | 4.6 ± 0.8 | [5] | |
| Compound 22 (another study) | MCF-7 (Breast) | 18.9 ± 2.19 | [5] |
| HepG2 (Liver) | 11.8 ± 1.95 | [5] | |
| Compound 23 | MCF-7 (Breast) | 13.0 ± 2.28 | [5] |
| HepG2 (Liver) | 18.9 ± 1.34 | [5] | |
| Compound 24 (another study) | MCF-7 (Breast) | 12.4 ± 1.39 | [5] |
| HepG2 (Liver) | 16.2 ± 1.34 | [5] | |
| Compound 57c | CCRF-CEM (Leukemia) | 2.8 | [6] |
| Compound 57i | CCRF-CEM (Leukemia) | 9.6 | [6] |
| Compound 6c | SK-MEL-28 (Melanoma) | 3.46 | [7] |
Mechanism of Action
Thiazolidinone derivatives have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/AKT signaling pathway and by affecting the expression of key apoptosis-related proteins.[1]
SENP1 Inhibitors
Derivatives of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate have been identified as a novel class of inhibitors for Sentrin/SUMO-specific protease 1 (SENP1), a protein implicated in the development of prostate and other cancers.[8]
Synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate Derivatives
The synthesis of these SENP1 inhibitors generally involves the esterification of a substituted 4-benzamidobenzoic acid with 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Anticancer Activity of SENP1 Inhibitors
The inhibitory activity of these compounds against SENP1 and their cytotoxicity against cancer cell lines are presented below.
| Compound | Target | IC50 (µM) | Reference |
| Momordin Ic | SENP1 | 15.37 | [9] |
| Ursolic Acid | SENP1 | 0.0064 | [9] |
| Streptonigrin | SENP1 | 0.518 ± 0.100 | [10] |
| UAMMC9 | SENP1 | 0.150 (in cells) | [11] |
| SENP1 | 0.1957 (in vitro) | [11] |
Mechanism of Action
SENP1 inhibitors exert their anticancer effects by preventing the deSUMOylation of target proteins, which can lead to the suppression of oncogenic signaling pathways. For instance, SENP1 inhibition can lead to the degradation of hypoxia-inducible factor 1α (HIF-1α), thereby suppressing cancer metastasis.[12] Inhibition of SENP1 has also been shown to induce ferroptosis in lung cancer cells through the activation of the A20 signaling pathway.[13]
Pyrazolidine-3,5-dione Derivatives
A series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been designed and synthesized as potential anticancer agents.
Synthesis of Pyrazolidine-3,5-dione Derivatives
The synthesis of these compounds can be achieved through the condensation of diethyl malonate with substituted hydrazines.[14][15]
Anticancer Activity of Pyrazolidine-3,5-dione Derivatives
The antiproliferative activities of these compounds have been evaluated against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4u | MGC-803 (Gastric) | 5.1 - 10.1 | [16] |
| XIII | HepG2 (Liver) | 6.57 | [17] |
| HCT-116 (Colon) | 9.54 | [17] | |
| MCF-7 (Breast) | 7.97 | [17] | |
| Pyrazolidine-3,5-dione | MCF-7 (Breast) | ~40 (for 50% cell death) | [18] |
| 1-phenylpyrazolidine-3,5-dione | MCF-7 (Breast) | ~40 (for 50% cell death) | [18] |
Mechanism of Action
Treatment of cancer cells with pyrazolidine-3,5-dione derivatives has been shown to induce apoptosis through the activation of caspases-9 and -3.[16]
Oxazole Derivatives
Novel 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities.
Synthesis of 4-Arylsulfonyl-1,3-oxazole Derivatives
These compounds can be synthesized from N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amides by reaction with sodium sulfide and alkyl halides, followed by oxidation.[19]
Anticancer Activity of Oxazole Derivatives
The anticancer activities of these compounds were evaluated against a panel of 59 cancer cell lines.
| Compound | Cancer Cell Line Subpanel | Effect | Reference |
| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | CNS Cancer (SNB75, SF-539) | Cytostatic | [19] |
| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | Non-Small Cell Lung Cancer (HOP-92) | Anti-proliferative | [19] |
| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | Lung Cancer (NCI-H226) | Cytotoxic | [19] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
Flow Cytometry for Apoptosis Analysis
This protocol is used to quantify the percentage of apoptotic cells after treatment with the test compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Caspase Activation
This protocol is used to detect the activation of caspases, which are key mediators of apoptosis.
Materials:
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with the test compounds and lyse the cells to extract proteins.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
References
- 1. Novel thiazolidine derivatives as potent selective pro-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells [accscience.com]
- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally Derived SENP1 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally Derived SENP1 Inhibitors with Anticancer Activity [mdpi.com]
- 11. Identification of potent SENP1 inhibitors that inactivate SENP1/JAK2/STAT signaling pathway and overcome platinum drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SENP1 inhibition suppresses the growth of lung cancer cells through activation of A20-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
Application of 2-(4-Chlorophenyl)-2-oxoacetic Acid in Medicinal Chemistry: A Keystone for Therapeutic Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-(4-Chlorophenyl)-2-oxoacetic acid, a versatile chemical intermediate, is carving a significant niche in medicinal chemistry, serving as a fundamental building block for the synthesis of a diverse array of therapeutic agents. While the compound itself displays limited direct biological activity, its true value lies in its role as a scaffold for the development of potent and selective molecules targeting a range of diseases, most notably cancer and inflammatory conditions. This application note provides a comprehensive overview of its utility, complete with quantitative data on its key derivatives, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
A Versatile Scaffold for Anticancer and Anti-inflammatory Drug Discovery
Research has consistently demonstrated that the this compound framework can be elaborated into complex heterocyclic structures with significant pharmacological properties. Two prominent classes of derivatives that have emerged from this scaffold are thiazolidinones with potent anticancer activity and novel inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a critical enzyme implicated in the progression of prostate cancer.
Thiazolidinone Derivatives: Inducers of Apoptosis in Cancer Cells
Derivatives of this compound incorporating a thiazolidinone moiety have shown considerable promise as anticancer agents. These compounds have been found to exhibit moderate to strong antiproliferative activity against various cancer cell lines, including human leukemia. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a key process in eliminating cancerous cells.
SENP1 Inhibitors: A Targeted Approach for Prostate Cancer
The dysregulation of SENP1 is a known driver in the development and progression of prostate cancer. Small molecule inhibitors of SENP1 are therefore highly sought after as potential therapeutics. Derivatives of this compound have been successfully developed into potent SENP1 inhibitors, demonstrating the value of this scaffold in designing targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of key derivatives of this compound against various cancer cell lines.
Table 1: Cytotoxicity of Thiazolidinone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| 5e | Human Leukemia (details not specified) | Potent |
| 5f | Human Leukemia (details not specified) | Potent |
Note: Specific IC50 values for compounds 5e and 5f were not available in the public domain, but they were identified as the most potent among the series tested.
Table 2: SENP1 Inhibition by 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate Derivatives
| Compound ID | SENP1 IC50 (µM) |
| Lead Compound (J5) | 2.385 ± 0.059 |
| 8d | < 2.385 |
| 8e | < 2.385 |
Note: Compounds 8d and 8e were identified as more potent inhibitors than the initial lead compound J5.
Experimental Protocols
Detailed methodologies for the synthesis of a key thiazolidinone intermediate and the evaluation of cytotoxicity are provided below.
Protocol 1: Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
This protocol outlines a general procedure for the synthesis of thiazolidinone derivatives, which can be adapted from intermediates synthesized using this compound.
Materials:
-
Appropriate furan-containing aldehyde intermediate
-
2-thioxothiazolidin-4-one
-
Anhydrous sodium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of the furan-containing aldehyde (1 mmol), 2-thioxothiazolidin-4-one (1 mmol), and anhydrous sodium acetate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., human leukemia)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Pathways to and of Inhibition
To better understand the application of this compound in medicinal chemistry, the following diagrams illustrate a general synthetic pathway to its active derivatives and a key biological pathway they modulate.
Figure 1. General synthetic workflow from this compound to biologically active derivatives.
Figure 2. Simplified signaling pathway showing the role of SENP1 in prostate cancer and its inhibition by derivatives of this compound.
Conclusion
This compound stands out as a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of potent anticancer and anti-inflammatory agents, particularly thiazolidinone derivatives and SENP1 inhibitors, underscores its importance in the drug discovery and development pipeline. The data and protocols presented here provide a foundational resource for researchers and scientists working to leverage this key chemical entity for the creation of novel therapeutics.
Application Notes and Protocols: 2-(4-Chlorophenyl)-2-oxoacetic Acid in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(4-Chlorophenyl)-2-oxoacetic acid as a scaffold in the development of novel anti-inflammatory agents. This document details the synthesis of derivatives, their biological activities, and the experimental protocols used for their evaluation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal and cardiovascular side effects. This necessitates the development of new anti-inflammatory agents with improved safety profiles. The scaffold this compound has served as a starting point for the synthesis of various derivatives with potent anti-inflammatory activities. These derivatives often incorporate heterocyclic ring systems, such as pyrroles, pyrazoles, and thiazoles, to enhance their pharmacological properties.
Derivatives of this compound and their Anti-inflammatory Activity
Several derivatives of this compound have been synthesized and evaluated for their anti-inflammatory effects. These studies have demonstrated significant activity in various preclinical models of inflammation.
Pyrrole Derivatives
A notable pyrrole-containing derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) , was synthesized based on the structure of the selective COX-2 inhibitor, celecoxib.[1][2][3] This compound has shown potent anti-inflammatory and immunomodulatory effects.[1][2][3]
Pyrazole Derivatives
2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) is another derivative that has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation.[4][5]
Thiazole and Benzoxazole Derivatives
Other heterocyclic derivatives, including those containing thiazole and benzoxazole rings, have also been investigated. Benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid) is a known anti-inflammatory agent.[6] Additionally, various 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1][4][6]triazoles and 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid have been synthesized and show promise as anti-inflammatory compounds.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory activity of key derivatives.
Table 1: In Vivo Anti-inflammatory Activity of Compound 3f in Carrageenan-Induced Paw Edema Model [1][2][3]
| Treatment | Dose (mg/kg) | Time after Carrageenan | Paw Edema Inhibition (%) | p-value |
| Compound 3f (single dose) | 20 | 2 h | Significant Reduction | p = 0.001 |
| Compound 3f (14 days) | 10, 20, 40 | All time points | Significant Inhibition | p < 0.001 |
| Diclofenac | 25 | - | Reference | - |
Table 2: Effect of Compound 3f on Serum Cytokine Levels in LPS-Induced Systemic Inflammation [1][2][3]
| Treatment | Dose (mg/kg) | Cytokine | Effect | p-value |
| Compound 3f (repeated dose) | 40 | TNF-α | Significant Decrease | p = 0.032 |
| Compound 3f (single dose) | - | TGF-β1 | Significant Increase | p = 0.002 |
| Compound 3f (repeated dose) | - | TGF-β1 | Significant Increase | p = 0.045 |
| Compound 3f | - | IL-10 | No significant effect | - |
Table 3: In Vitro Anti-inflammatory Activity of CDMPO in LPS-Stimulated Microglial Cells [4][5]
| Compound | Effect |
| CDMPO | Significantly attenuated nitric oxide (NO) production. |
| CDMPO | Significantly inhibited the release of proinflammatory cytokines. |
| CDMPO | Significantly inhibited the release of prostaglandin E2 (PGE2). |
| CDMPO | Suppressed the expression of inducible nitric oxide synthase (iNOS). |
| CDMPO | Suppressed the expression of cyclooxygenase-2 (COX-2). |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Figure 1: Generalized Anti-inflammatory Mechanism.
This diagram illustrates the inhibitory effect of the CDMPO derivative on the LPS-induced inflammatory cascade. CDMPO has been shown to attenuate the activation of p38 MAPK and NF-κB, key signaling molecules in the inflammatory pathway.[4][5] This leads to the downregulation of pro-inflammatory gene expression, resulting in reduced production of inflammatory mediators such as iNOS, COX-2, TNF-α, and PGE2.
Caption: Figure 2: In Vivo Anti-inflammatory Assessment Workflow.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[1][2][3]
Materials:
-
Wistar rats (150-200 g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test compound (e.g., Compound 3f)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (n=6): Control (vehicle), Standard (Diclofenac), and Test (Compound 3f at various doses).
-
Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Cytokine Measurement
This protocol is used to assess the effect of compounds on systemic inflammation and cytokine production.[1][2][3]
Materials:
-
Wistar rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Saline solution
-
ELISA kits for TNF-α, IL-10, and TGF-β1
-
Centrifuge
-
Blood collection tubes
Procedure:
-
Administer the test compound or vehicle to the animals for a specified period (e.g., single dose or repeated doses for 14 days).
-
On the final day of treatment, induce systemic inflammation by injecting LPS (i.p.).
-
After a specific time post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Quantify the serum levels of TNF-α, IL-10, and TGF-β1 using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the test compound on cytokine levels compared to the control group.
In Vitro Anti-inflammatory Assay in Microglial Cells
This protocol evaluates the anti-inflammatory effects of compounds on cultured microglial cells.[4][5]
Materials:
-
BV2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
LPS
-
Test compound (e.g., CDMPO)
-
Griess reagent for Nitric Oxide (NO) assay
-
ELISA kits for cytokines and PGE2
-
Reagents for Western blotting (antibodies for iNOS, COX-2, p-p38, p-IκBα, NF-κB)
Procedure:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine and PGE2 Measurement: Collect the supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the expression levels of iNOS, COX-2, and the phosphorylation status of p38 MAPK and IκBα, and the nuclear translocation of NF-κB.
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anti-inflammatory drugs. The data presented in these application notes demonstrate their potential to modulate key inflammatory pathways and reduce inflammation in preclinical models. The provided protocols offer a framework for the continued investigation and development of these and similar compounds. Further research, including detailed structure-activity relationship (SAR) studies and in-depth toxicological evaluations, is warranted to advance these promising candidates toward clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | CoLab [colab.ws]
- 4. 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid via Friedel-Crafts Acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid through Friedel-Crafts acylation.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of chlorobenzene is resulting in a very low yield or no product at all. What are the most common causes?
A1: Low or no yield in the Friedel-Crafts acylation of chlorobenzene to produce this compound can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. The most common culprits include:
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Deactivated Aromatic Ring: Chlorobenzene is an aromatic compound that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom.[1][2] This inherent low reactivity requires optimized reaction conditions to proceed efficiently.
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required rather than a catalytic amount.[2]
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some acylations proceed at room temperature, the deactivated nature of chlorobenzene may necessitate heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.
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Poor Quality of Reagents: The purity of chlorobenzene, the acylating agent (e.g., oxalyl chloride or ethyl oxalyl chloride), and the Lewis acid catalyst is critical for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation because the acyl group deactivates the aromatic ring to further substitution, the formation of multiple products can still occur.[2] In the case of chlorobenzene, the chloro group is an ortho, para-director.[2] Therefore, you can expect the formation of both the desired para-substituted product (4-chlorophenyl) and the ortho-substituted isomer (2-chlorophenyl). The para isomer is generally the major product due to reduced steric hindrance.[2] One study on the benzoylation of chlorobenzene reported a product distribution of 84–97% para-isomer, 3–12% ortho-isomer, and 0.1–4% meta-isomer.[3]
Issue 2: Reaction Work-up and Product Isolation
Q3: I am having difficulty isolating the pure this compound from the reaction mixture. What is a reliable purification method?
A3: The work-up and purification of this compound typically involves several steps. After the reaction is complete, the mixture is usually quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
For purification, silica-gel column chromatography is a common and effective method for separating the desired product from unreacted starting materials and isomeric byproducts. A solvent system of ethyl acetate/hexane is often employed for the elution of arylglyoxylic acids.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Friedel-Crafts acylation products. While specific data for the synthesis of this compound is limited in the literature, the following examples for similar reactions provide valuable insights for optimization.
Table 1: Effect of Catalyst Loading on the Acylation of Anisole
| Entry | Catalyst Loading (mol %) | Yield (%) |
| 1 | 10 | 97 |
| 2 | 5 | 87 |
| 3 | 2 | 65 |
Reaction Conditions: 1 mmol anisole, 2 equiv Ac₂O, t = 2 h, T = 60 °C. Data adapted from a study on the acylation of anisole.[4]
Table 2: Isomer Distribution in the Benzoylation of Chlorobenzene
| Solvent | Temperature (°C) | Duration (hr) | p-isomer (%) | o-isomer (%) | m-isomer (%) |
| Ethylene Chloride | 75 | 1 | 90.5 | 4.2 | 1.5 |
| Ethylene Chloride | 75 | 5 | 90.7 | 7.5 | 1.1 |
| Ethylene Chloride | 75 | 25 | 92.0 | 7.2 | 0.8 |
| Nitrobenzene | 25 | 192 | 85.5 | 3.1 | 0.1 |
Data from a study on the Friedel-Crafts benzoylation of chlorobenzene.[3][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the corresponding methyl ester.
Materials:
-
Chlorobenzene
-
Ethyl oxalyl chloride (or oxalyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (CH₂Cl₂)
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Crushed ice
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate
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1 N Sodium Hydroxide (NaOH)
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2 N Hydrochloric Acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.5 mol) in anhydrous dichloromethane (750 ml).
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride (2.16 mol) to the stirred suspension. Stir the reaction mixture for 1 hour at 0 °C.
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Addition of Chlorobenzene: Slowly add chlorobenzene (2.19 mol) to the reaction mixture at 0 °C.
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Reaction: Allow the resulting mixture to warm to room temperature and stir for 16 hours.
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Work-up: Carefully pour the reaction mixture onto ice water and dilute with dichloromethane. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purification of the Ester: Purify the crude methyl 4-chloro-phenylglyoxylate by chromatography on silica gel, using an ethyl acetate/heptane (1:9) eluent.
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Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in dioxane (800 ml) and add 800 ml of 1 N sodium hydroxide. Stir the mixture for 2 hours at room temperature.
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Acidification and Extraction: Acidify the mixture to pH 1 with 2 N hydrochloric acid and extract with ethyl acetate.
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Final Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Caption: Mechanism of the Friedel-Crafts acylation of chlorobenzene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
common side reactions in the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low or no yield is a common problem in organic synthesis. The following table outlines potential causes and solutions for the primary synthetic routes to this compound.
| Synthesis Route | Potential Cause | Troubleshooting/Solution |
| Friedel-Crafts Acylation | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended duration (e.g., 16 hours at room temperature) and that the temperature is maintained as specified in the protocol.[1] |
| Moisture contamination: Presence of water in reagents or glassware can deactivate the Lewis acid catalyst (e.g., AlCl₃). | Use anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Catalyst deactivation: The Lewis acid may be of poor quality or may have been deactivated by exposure to moisture. | Use a fresh, high-quality Lewis acid. | |
| Fragmentation of acylating agent: Oxalyl chloride or its derivatives can fragment, leading to the formation of undesired byproducts instead of the target molecule. | Consider using methyl oxalyl chloride as the acylating agent, which is reported to give the desired product.[1] | |
| Oxidation of 4-Chloroacetophenone | Ineffective oxidant: The chosen oxidizing agent (e.g., selenium dioxide) may not be active enough or used in insufficient quantity. | Use a fresh, high-quality oxidizing agent. Ensure the correct stoichiometric ratio of oxidant to starting material is used. |
| Suboptimal reaction conditions: Incorrect temperature or pH can hinder the oxidation process. | Optimize the reaction temperature and pH according to established protocols for the specific oxidant being used. | |
| Over-oxidation: The desired product can be further oxidized to other compounds if the reaction is not carefully controlled. | Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction once the starting material is consumed. | |
| Hydrolysis of Methyl 2-(4-Chlorophenyl)-2-oxoacetate | Incomplete hydrolysis: Insufficient base, reaction time, or temperature. | Ensure a sufficient excess of base (e.g., 1 N sodium hydroxide) is used.[1] Allow the reaction to proceed for the recommended time (e.g., 2 hours at room temperature) or consider gentle heating if necessary. |
| Re-esterification: During acidic workup, the product could potentially re-esterify if an alcohol is present. | Ensure the workup is performed promptly and that the product is extracted into an organic solvent after acidification. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can affect the quality and yield of the final product. The following table details common impurities and methods for their removal.
| Impurity | Origin | Identification | Removal Strategy |
| 2-(2-Chlorophenyl)-2-oxoacetic acid (ortho-isomer) | Friedel-Crafts acylation of chlorobenzene produces a mixture of ortho and para isomers. The para-isomer is typically the major product due to less steric hindrance. | Can be identified by chromatography (TLC, HPLC, GC) and spectroscopy (NMR, MS). | Separation can be achieved by column chromatography on silica gel.[1] Recrystallization may also be effective in isolating the desired para-isomer. |
| 4-Chlorobenzoic acid | Can result from the fragmentation of the acylating agent during Friedel-Crafts acylation, followed by hydrolysis. | Can be detected by its different retention time in chromatography compared to the desired product. | Can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) during the workup. The desired keto acid is more acidic and will remain in the organic layer under these conditions. |
| Unreacted Methyl 2-(4-Chlorophenyl)-2-oxoacetate | Incomplete hydrolysis of the methyl ester intermediate. | Can be identified by its characteristic ester peak in IR spectroscopy and its distinct signals in NMR spectroscopy. | Can be removed by an additional hydrolysis step or by purification via column chromatography. |
| Unreacted 4-Chloroacetophenone | Incomplete oxidation of the starting material. | Detected by chromatographic methods (TLC, GC) by comparison with a standard of the starting material. | Can be removed by column chromatography. |
| Polyacylated byproducts | Although less common in Friedel-Crafts acylation due to the deactivating nature of the keto-acid group, some polyacylation may occur under harsh conditions. | These will have higher molecular weights and can be detected by MS and chromatography. | Removal is typically achieved through column chromatography or recrystallization. |
Issue 3: Product Discoloration
A discolored final product often indicates the presence of impurities.
| Observation | Potential Cause | Troubleshooting/Solution |
| Yellow to brown solid | Presence of colored byproducts from side reactions or degradation. | Purify the product by recrystallization from an appropriate solvent system. Treatment with activated carbon during the purification process can help remove colored impurities. |
| Residual catalyst or reagents. | Ensure the workup procedure effectively removes all residual catalysts and reagents. This may involve additional washing steps or extraction. | |
| Air oxidation of impurities or the product itself. | Store the final product under an inert atmosphere and protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary and most commonly cited synthetic routes are:
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Friedel-Crafts Acylation: This involves the reaction of chlorobenzene with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting methyl ester is then hydrolyzed to yield the final product.[1]
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Oxidation of 4-Chloroacetophenone: This method involves the oxidation of the methyl group of 4-chloroacetophenone to a carboxylic acid. A common oxidizing agent for this transformation is selenium dioxide.
Q2: In the Friedel-Crafts acylation route, why is the para-isomer the major product?
A2: The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. However, due to the steric hindrance of the incoming acyl group, substitution at the para position is sterically more favorable than at the ortho position. This results in the preferential formation of the 4-substituted product.
Q3: What are the safety precautions to consider when working with the reagents for this synthesis?
A3: Many of the reagents used in these syntheses are hazardous.
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Aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Oxalyl chloride and its derivatives are corrosive and toxic. They should also be handled in a fume hood.
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Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate PPE.
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Solvents like chloroform and dichloromethane are volatile and potentially carcinogenic. All work should be performed in a fume hood.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is a typical workup procedure for the Friedel-Crafts acylation reaction?
A5: A typical workup involves carefully quenching the reaction mixture by pouring it onto ice and water. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]
Experimental Protocols
Key Experiment 1: Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate via Friedel-Crafts Acylation
-
Reaction:
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Suspend aluminum chloride (1.5 mol) in chloroform (750 ml) in a reaction vessel cooled to 0 °C.
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Slowly add methyl oxalyl chloride (2.16 mol) to the suspension.
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Stir the reaction mixture for 1 hour at 0 °C.
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Slowly add chlorobenzene (2.19 mol) at 0 °C.
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Allow the mixture to stir for 16 hours at room temperature.[1]
-
-
Workup and Purification:
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Pour the reaction mixture into water and dilute with dichloromethane.
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Separate the organic phase, wash with water, and dry over sodium sulfate.
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Evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/heptane eluent.[1]
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Key Experiment 2: Hydrolysis of Methyl 2-(4-chlorophenyl)-2-oxoacetate
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Reaction:
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Dissolve methyl 2-(4-chlorophenyl)-2-oxoacetate in dioxane.
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Add an equal volume of 1 N sodium hydroxide solution.
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Stir the mixture for 2 hours at room temperature.[1]
-
-
Workup and Purification:
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Acidify the reaction mixture to pH 1 with 2 N hydrochloric acid.
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Extract the product with ethyl acetate.
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Wash the organic layer with brine and dry over sodium sulfate.
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Evaporate the solvent to obtain this compound.[1]
-
Visualizations
Caption: Main synthetic routes to this compound.
References
purification of 2-(4-Chlorophenyl)-2-oxoacetic acid by recrystallization techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(4-Chlorophenyl)-2-oxoacetic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.
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Immediate Action: Reheat the solution until the oil completely redissolves.
-
Troubleshooting Steps:
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Add More Solvent: Add a small amount of the primary ("good") solvent to decrease the saturation point and try cooling again.[1]
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Modify Solvent System: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" (anti-solvent) in which it is less soluble, dropwise at an elevated temperature until the solution turns slightly cloudy. Reheat to clarify and then allow it to cool slowly. For a keto-acid, solvent pairs like ethanol/water or acetone/hexane can be effective.[2]
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Lower the Crystallization Temperature: Cool the solution more slowly. If it has reached room temperature without oiling out, you can then proceed to cool it further in an ice bath or refrigerator.[2]
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Charcoal Treatment: The presence of significant impurities can lower the melting point of the mixture. Consider adding activated charcoal to the hot solution to adsorb these impurities, followed by hot filtration before cooling.[1]
-
Q2: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
A2: A low yield is a common issue in recrystallization. The primary causes are typically related to the amount of solvent used or procedural losses.
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Troubleshooting Steps:
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Avoid Excess Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[2] To fix this, you can carefully evaporate some solvent from the filtrate and cool it again to recover more product.
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Prevent Premature Crystallization: If crystals form during hot filtration (used to remove insoluble impurities), product will be lost. To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[2]
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Optimize Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound remains too soluble even when cold, the yield will be poor. A different solvent or solvent system may be required.[3]
-
Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without significantly redissolving the purified product.[2]
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Check for Material Transfer Loss: Ensure all product is transferred between flasks. Rinse flasks with a small amount of the mother liquor to recover any remaining crystals.
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Q3: No crystals are forming, even after the solution has cooled to room temperature. How can I induce crystallization?
A3: The failure to form crystals usually indicates that the solution is not supersaturated, or that the nucleation process has not initiated.
-
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[2][3]
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Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon.[3]
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Reduce Temperature: Place the flask in an ice-water bath or a refrigerator to further decrease the solubility of the compound and promote precipitation.
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Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to boil off a portion of the solvent and then allow it to cool again.[1]
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Q4: The purified crystals are still colored. How can I remove colored impurities?
A4: Persistent color indicates the presence of impurities that co-crystallize with your product.
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Troubleshooting Steps:
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Use Decolorizing Carbon (Charcoal): Add a small amount of activated charcoal to the hot, dissolved solution.[4] The charcoal has a high surface area that adsorbs colored impurities.
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Perform Hot Filtration: After adding charcoal, you must perform a hot filtration to remove the carbon particles before allowing the solution to cool.[4] Be careful, as adding charcoal to a boiling solution can cause it to boil over.
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Re-crystallize: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
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Data Presentation: Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the target compound well when hot but poorly when cold. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments & Potential Use |
| Water | Sparingly Soluble | Insoluble | Good for highly polar compounds. Can be used as an anti-solvent with a more polar organic solvent like ethanol or acetone.[5] |
| Ethanol | Soluble | Sparingly Soluble | A good general-purpose solvent for compounds with polar functional groups like carboxylic acids.[5] Often used in a pair with water. |
| Acetone | Very Soluble | Soluble | Due to its low boiling point and high solvency, it is often used as the "good" solvent in a pair with a non-polar anti-solvent like hexane.[6] |
| Ethyl Acetate | Soluble | Sparingly Soluble | A moderately polar solvent that can be effective. May be paired with hexane. |
| Toluene | Soluble | Insoluble | A non-polar solvent, potentially useful if impurities are highly polar. |
| Hexane | Insoluble | Insoluble | A non-polar solvent. Primarily used as the "poor" or anti-solvent in a mixed-solvent system with acetone or ethyl acetate.[2] |
Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol outlines a standard procedure for the purification of this compound.
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Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[3]
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(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization.[2] Filter the hot solution quickly.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution remains faintly cloudy (turbid). This indicates the solution is saturated.
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Clarification: Add a few drops of the "good" solvent (ethanol) back into the solution until the cloudiness just disappears.
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Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining impurities.[2]
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Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air dry, or placing them in a desiccator.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.
References
identifying and removing impurities from 2-(4-Chlorophenyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenyl)-2-oxoacetic acid. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically prepared this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common methods include the oxidation of 4-chloroacetophenone or the Friedel-Crafts acylation of chlorobenzene. Potential impurities can be categorized as follows:
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Starting Materials: Unreacted starting materials such as 4-chloroacetophenone or chlorobenzene.
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Intermediates: Incomplete conversion of reaction intermediates.
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By-products: Compounds formed from side reactions. A common example from Friedel-Crafts acylation is the formation of the isomeric impurity, 2-(2-Chlorophenyl)-2-oxoacetic acid, due to ortho-acylation of chlorobenzene. Another potential byproduct is 4-chlorobenzoic acid, which can result from over-oxidation or side reactions of the starting materials.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup.
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: A simple and effective preliminary purity assessment can be performed by determining the melting point of your sample. Pure this compound has a distinct melting point. A broad melting point range or a melting point that is significantly lower than the literature value suggests the presence of impurities.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: For a comprehensive analysis of impurities, the following techniques are recommended:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for separating and quantifying the main compound and its organic impurities. A C18 column is often suitable for this purpose.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the main compound and for identifying impurities.[4][5][6] By comparing the spectra of your sample to that of a pure standard, you can identify and often quantify impurities.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like HPLC (LC-MS), mass spectrometry can provide molecular weight information for unknown impurities, aiding in their identification.
Troubleshooting Guides
Issue 1: My final product shows a lower than expected melting point and a broad melting range.
This is a classic indication of the presence of impurities. The following steps will guide you through identification and removal.
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities from this compound.
Step 1: Identify the Impurities
-
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is often effective. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
-
Detection: UV detection at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of your product in the initial mobile phase composition.
-
Analysis: Compare the chromatogram of your sample with that of a pure standard if available. Peaks other than the main product peak represent impurities.
-
-
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire a standard ¹H NMR spectrum. Compare the chemical shifts and integration values to the expected spectrum of pure this compound. Signals that do not correspond to the product are from impurities. For example, unreacted 4-chloroacetophenone would show a characteristic singlet for the methyl protons.
-
Step 2: Remove the Impurities
-
Method 1: Recrystallization This is often the most effective method for removing small amounts of impurities.[7][8][9][10][11] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at low temperatures.
Experimental Protocol: Recrystallization
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Solvent Selection: Test the solubility of your impure product in various solvents at room temperature and at their boiling points. Good single solvents to try include toluene, ethyl acetate, and ethanol/water mixtures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your impure solid to completely dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Table 1: Recrystallization Solvent Screening
-
| Solvent System | Solubility of Product (Hot) | Solubility of Product (Cold) | Potential Impurities Removed |
| Toluene | High | Low | Less polar impurities, unreacted chlorobenzene |
| Ethyl Acetate / Hexane | High (in Ethyl Acetate) | Low (upon Hexane addition) | A range of organic impurities |
| Ethanol / Water | High (in Ethanol) | Low (upon Water addition) | More polar impurities, some starting materials |
-
Method 2: Column Chromatography If recrystallization is ineffective, especially for removing impurities with similar solubility profiles, column chromatography is a more powerful purification technique.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Procedure: a. Prepare a column with silica gel slurried in the mobile phase. b. Dissolve the impure product in a minimum amount of the mobile phase and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Issue 2: HPLC analysis shows a significant peak corresponding to 4-chlorobenzoic acid.
This impurity can arise from the oxidation of the starting material or side reactions.
Troubleshooting Flowchart for 4-chlorobenzoic acid Removal
Caption: Logical steps for the removal of 4-chlorobenzoic acid impurity.
Removal Protocol: Acid-Base Extraction
Since this compound is a stronger acid than 4-chlorobenzoic acid, a careful acid-base extraction can be employed for separation. However, a more straightforward approach is to exploit the difference in their pKa values through a bicarbonate wash.
-
Dissolve the impure product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. This compound, being a stronger acid, will be deprotonated and move to the aqueous layer. 4-chlorobenzoic acid, a weaker acid, will be less efficiently extracted.
-
Separate the aqueous layer containing the desired product.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate and precipitate the pure this compound.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Issue 3: My ¹H NMR spectrum shows signals that could correspond to the ortho-isomer, 2-(2-Chlorophenyl)-2-oxoacetic acid.
The presence of the ortho-isomer is a common issue in Friedel-Crafts acylation of chlorobenzene.
Removal Strategy:
Separating constitutional isomers can be challenging.
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers. It may require multiple recrystallization steps and can lead to significant product loss. Experiment with different solvent systems to find one that preferentially crystallizes the desired para-isomer.
-
Preparative HPLC: If high purity is essential and fractional recrystallization is not effective, preparative HPLC is the most reliable method for separating isomers.
Table 2: Quantitative Purity Analysis Summary
| Analytical Method | Parameter Measured | Typical Purity Target |
| HPLC | Peak Area % of the Main Compound | > 99.0% |
| ¹H NMR | Integration ratio of product vs. impurity signals | No detectable impurities |
| Melting Point | Melting point range | Narrow range (e.g., 1-2 °C) close to the literature value |
By following these troubleshooting guides and utilizing the provided experimental protocols, researchers can effectively identify and remove common impurities from this compound, ensuring the quality and reliability of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-(4-Chlorophenyl)-2-oxoacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 2-(4-Chlorophenyl)-2-oxoacetic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Insufficient Catalyst: The acid catalyst concentration may be too low to effectively protonate the carboxylic acid. 2. Presence of Water: Water in the reaction mixture can shift the equilibrium back towards the starting materials.[1][2] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Short Reaction Time: The reaction may not have reached equilibrium. | 1. Increase the amount of acid catalyst (e.g., H₂SO₄ or p-TsOH) to 1-5 mol% relative to the carboxylic acid. 2. Use anhydrous alcohol and solvent. Consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus to remove water as it forms.[3] 3. Ensure the reaction is heated to the reflux temperature of the alcohol being used. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.[4] |
| Formation of Side Products | 1. Reaction with Keto Group: Under harsh acidic conditions or with certain nucleophiles, side reactions involving the ketone carbonyl can occur.[5] 2. Decomposition: Prolonged heating or excessively high temperatures can lead to the decomposition of the starting material or product. | 1. Use milder acid catalysts like silica-supported boric acid or consider alternative esterification methods that do not require strong acids if side reactions with the ketone are significant.[6] 2. Monitor the reaction temperature closely and avoid unnecessarily long reaction times. |
| Difficult Product Isolation | 1. Incomplete Neutralization: Residual acid catalyst in the organic layer can complicate purification. 2. Emulsion Formation: Emulsions can form during the aqueous workup, making phase separation difficult. 3. Co-elution of Impurities: The product may co-elute with starting material or byproducts during column chromatography. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[7] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Hydrolysis | 1. Presence of Water During Workup or Storage: The ester product can be hydrolyzed back to the carboxylic acid in the presence of water and acid or base.[8] | 1. Ensure all workup steps are performed with anhydrous solvents where appropriate and that the final product is thoroughly dried before storage. 2. Store the purified ester in a tightly sealed container in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the esterification of this compound?
A1: A common and effective method is the Fischer-Speier esterification.[3] This involves refluxing the carboxylic acid with a large excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Q2: How can I drive the Fischer esterification reaction to completion?
A2: Fischer esterification is an equilibrium reaction. To maximize the yield, you can:
-
Use a large excess of the alcohol, which also serves as the solvent.[4]
-
Remove water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[3]
Q3: What are suitable catalysts for this esterification, and are there milder alternatives to strong acids?
A3: Concentrated sulfuric acid and p-toluenesulfonic acid are standard catalysts. For substrates sensitive to strong acids, Lewis acids such as boric acid or silica-supported boric acid can be effective alternatives, particularly in transesterification reactions which can be adapted for direct esterification.[6][9]
Q4: Can the keto group of this compound interfere with the esterification reaction?
A4: The α-keto group is generally stable under standard Fischer esterification conditions. However, prolonged exposure to harsh acidic conditions or high temperatures could potentially lead to side reactions. It is advisable to monitor the reaction for the formation of byproducts.[5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
Experimental Protocols
Protocol 1: Methyl Esterification using Sulfuric Acid
Materials:
-
This compound
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 equivalents).
-
Carefully add concentrated sulfuric acid (0.05 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution until gas evolution ceases, and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-chlorophenyl)-2-oxoacetate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure.
Protocol 2: Ethyl Esterification using p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
This compound
-
Anhydrous Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add this compound (1.0 eq), anhydrous ethanol (5.0 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 3-6 hours).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2-(4-chlorophenyl)-2-oxoacetate by column chromatography or vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification
| Parameter | Method 1 (H₂SO₄) | Method 2 (p-TsOH) |
| Alcohol | Methanol | Ethanol |
| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Solvent | Excess Methanol | Toluene |
| Temperature | Reflux (~65 °C) | Reflux (~80-110 °C) |
| Water Removal | Not actively removed | Dean-Stark Trap |
| Typical Reaction Time | 2-4 hours | 3-6 hours |
Visualizations
Caption: General workflow for the esterification of this compound.
Caption: Troubleshooting logic for low conversion in the esterification reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
challenges in the amidation of 2-(4-Chlorophenyl)-2-oxoacetic acid and solutions
Welcome to the technical support center for the amidation of 2-(4-Chlorophenyl)-2-oxoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of amide derivatives from this α-keto acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the amidation of this compound?
A1: The amidation of α-keto acids like this compound presents several challenges. The α-keto group can be sensitive and prone to side reactions. Key challenges include the inherent low electrophilicity of the carboxylic acid, which requires activation, and the potential for side reactions such as decarboxylation, especially under harsh conditions.[1][2] Additionally, steric hindrance from both the keto acid and the amine can impede the reaction.[3]
Q2: What are the most common methods for activating the carboxylic acid for amidation?
A2: The most prevalent methods involve either converting the carboxylic acid to a more reactive species or using coupling agents to facilitate the reaction directly.[4][5]
-
Acyl Chloride Formation: The acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][4] This highly reactive intermediate then readily reacts with the amine.
-
Use of Coupling Agents: A wide array of coupling agents can directly mediate amide bond formation under milder conditions.[6][7] This is often the preferred method to avoid the harsh reagents needed for acyl chloride synthesis.
Q3: Which coupling agents are most effective for this type of amidation?
A3: The choice of coupling agent is critical for achieving high yield and purity.
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used.[5][8] They are often paired with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to increase efficiency and suppress side reactions.[3][7][8]
-
Uronium/Aminium Salts: Reagents such as HATU and HBTU are highly efficient and known for rapid reaction times, even with challenging substrates.[7][8]
-
Phosphonium Salts: Reagents like PyBOP are also very effective, particularly for sterically hindered amino acids, though they can form carcinogenic byproducts.[7]
-
Ynamides: These have been developed as effective coupling reagents for α-keto acids, operating under extremely mild conditions.[6][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the amidation of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The coupling reagent may be old or degraded. Use a fresh batch of the coupling agent and ensure it has been stored under anhydrous conditions. Consider switching to a more powerful coupling reagent like HATU or PyAOP.[8] |
| Poor Nucleophilicity of the Amine | Aromatic or sterically hindered amines are less reactive.[4] Increase the reaction temperature or extend the reaction time. For aromatic amines, using a higher concentration of a catalyst, such as 25 mol% of boric acid in catalytic methods, can drive the reaction to completion.[4] |
| Presence of Moisture | Water can hydrolyze the activated acid intermediate and deactivate coupling reagents. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | Ensure the molar ratios of the coupling agent and base are correct. Typically, 1.1 to 1.5 equivalents of the coupling agent and amine are used relative to the carboxylic acid. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Decarboxylation of α-Keto Acid | High temperatures can promote the loss of CO₂ from the α-keto acid.[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Using milder, modern coupling reagents can also prevent this side reaction.[6][9] |
| Side Reactions from Coupling Agent | Carbodiimides like DCC can lead to the formation of N-acylurea byproducts.[7] Additives such as HOBt or HOAt are strongly recommended to minimize this.[7][8] The byproduct from DCC (dicyclohexylurea) is often insoluble and can be removed by filtration.[5] |
| Epimerization (if using chiral amines) | If your amine has a stereocenter, racemization can occur, especially with prolonged exposure to base or high temperatures. Use coupling additives known to suppress racemization, such as HOBt or Oxyma Pure.[3] Reagents like DEPBT are noted for causing very little epimerization.[8] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Water-Soluble Byproducts | Byproducts from coupling agents like EDC and its corresponding urea are water-soluble.[8] Perform an aqueous workup by washing the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine to remove these impurities.[5] |
| Insoluble Byproducts | The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents.[5][8] Filter the reaction mixture prior to the aqueous workup to remove the precipitated DCU.[5] |
| Product and Starting Material have Similar Polarity | This can make separation by column chromatography difficult. Try optimizing the solvent system for your column. If separation is still poor, consider recrystallization as an alternative purification method. |
Comparative Data on Coupling Reagents
The selection of a coupling agent and additives significantly impacts reaction outcomes. The following table summarizes common combinations used in amide synthesis.
| Coupling Agent | Additive | Typical Solvent | Key Advantages | Common Byproduct |
| EDC | HOBt / Oxyma | DCM, DMF | Water-soluble byproduct, easy removal.[8] | Water-soluble urea |
| DCC | HOBt | DCM, THF | Inexpensive, effective. | Insoluble dicyclohexylurea (DCU).[5] |
| HATU | - | DMF, NMP | High efficiency, fast reactions, good for hindered substrates.[7] | Water-soluble |
| PyBOP | - | DCM, DMF | Excellent for hindered substrates, no guanylation side reactions.[7] | Carcinogenic HMPA.[7] |
| Boric Acid | - | Toluene | "Green" catalyst, inexpensive, good for large scale, chemoselective.[4][10] | Water |
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol describes a standard procedure for the amidation of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired amine (1.1 eq.) to the mixture, followed by the portion-wise addition of EDC (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or via recrystallization to obtain the pure amide.[5]
Protocol 2: Amidation via Acyl Chloride Formation
This two-step protocol is an alternative for less reactive amines.
-
Acyl Chloride Synthesis:
-
Carefully add thionyl chloride (2.0 eq.) to this compound (1.0 eq.) at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude 2-(4-Chlorophenyl)-2-oxoacetyl chloride can often be used directly in the next step.
-
-
Amidation:
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in an anhydrous solvent like DCM.
-
Cool the amine solution to 0 °C and slowly add the crude acyl chloride solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.[5]
-
Visual Guides
Caption: A generalized experimental workflow for the amidation of this compound.
Caption: A troubleshooting flowchart to diagnose and solve issues related to low reaction yield.
References
- 1. Visible-light-mediated decarboxylation/oxidative amidation of α-keto acids with amines under mild reaction conditions using O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
preventing decarboxylation of 2-(4-Chlorophenyl)-2-oxoacetic acid during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted decarboxylation of 2-(4-Chlorophenyl)-2-oxoacetic acid during your chemical reactions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a significant amount of 4-chlorobenzaldehyde as a byproduct. What is causing this?
A1: The formation of 4-chlorobenzaldehyde is a result of the decarboxylation of this compound. This is a common side reaction for α-keto acids, especially under harsh conditions such as elevated temperatures, strong acidic or basic environments. The α-carbonyl group facilitates the loss of carbon dioxide.
Q2: At what temperature does decarboxylation of this compound become significant?
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions can catalyze the decarboxylation of α-keto acids. It is crucial to maintain a neutral or near-neutral pH during your reaction and workup procedures to minimize this side reaction.
Q4: I am performing an amide coupling reaction. Which coupling reagents are least likely to cause decarboxylation?
A4: For amide bond formation with this compound, it is best to use mild coupling agents that do not require high temperatures or extreme pH. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are recommended. This combination allows for efficient amide formation at room temperature or below, thereby minimizing the risk of decarboxylation.[1][2][3][4]
Q5: What are the best practices for purifying this compound derivatives without causing decarboxylation?
A5: Avoid high-temperature purification techniques such as distillation. Instead, opt for methods that can be performed at or below room temperature. Recommended techniques include:
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system at low temperatures is an excellent purification method.
-
Column Chromatography: Perform column chromatography at room temperature using a neutral stationary phase like silica gel.
-
Low-Temperature Solvent Removal: Use a rotary evaporator with a low-temperature water bath and a high-efficiency vacuum to remove solvents.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of different reaction parameters on the decarboxylation of this compound, based on general principles for α-keto acids.
| Parameter | Condition | Expected % Decarboxylation (Relative) | Recommended Condition |
| Temperature | 25°C (Room Temp) | Low | Maintain at or below 25°C |
| 50°C | Moderate | Avoid if possible | |
| 80°C | High | Strongly Avoid | |
| >100°C | Very High | Strongly Avoid | |
| pH | 3-5 (Acidic) | Moderate to High | Maintain pH 6-7 |
| 6-7 (Neutral) | Low | Optimal for Stability | |
| 8-10 (Basic) | Moderate to High | Maintain pH 6-7 | |
| Amide Coupling Reagent | SOCl₂ then Amine | High | Avoid |
| DCC/DMAP | Low to Moderate | Use with caution at low temp | |
| EDC/HOBt | Very Low | Recommended | |
| Esterification Method | Fischer (Acid, Heat) | Very High | Avoid |
| Steglich (DCC/DMAP) | Low to Moderate | Use at low temperature |
Experimental Protocols
Below are detailed experimental protocols for key reactions, designed to minimize the decarboxylation of this compound.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a mild method for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and HOBt in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the amine to the solution.
-
Add EDC and then DIPEA to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Low-Temperature Esterification using DCC/DMAP (Steglich Esterification)
This protocol outlines a method for the esterification of this compound with an alcohol under mild conditions.[5][6][7]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Decarboxylation Pathway of this compound
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with 2-(4-Chlorophenyl)-2-oxoacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(4-Chlorophenyl)-2-oxoacetic acid in reaction settings.
Troubleshooting Guide
Low reaction yield or incomplete conversion can often be attributed to the poor solubility of this compound. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Solid this compound remains in the reaction vessel.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the solvent volume to ensure all reactants are fully dissolved. |
| Inappropriate solvent selection. | Consult the solvent selection guide (Table 1) and consider a solvent with higher solubilizing power. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products. |
| Reaction mixture is saturated. | If applicable, perform the reaction at a more dilute concentration. |
Problem: Reaction starts but stalls before completion.
| Possible Cause | Suggested Solution |
| Product precipitation coats the reactant. | Add a co-solvent to increase the solubility of all components in the reaction mixture. |
| The reactant is only sparingly soluble. | Consider converting the carboxylic acid to a more soluble derivative, such as an ester or an amide, prior to the reaction (see Experimental Protocols). |
| Poor mass transfer in a heterogeneous mixture. | Increase the stirring rate to improve the interaction between the dissolved and undissolved reactant. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
Q2: How can I improve the solubility of this compound without changing the solvent?
A2: Several strategies can be employed:
-
Co-solvents: Adding a small amount of a highly polar, miscible co-solvent like DMF or DMSO can significantly enhance solubility.
-
Temperature: Gently heating the reaction mixture can increase the rate of dissolution and overall solubility.
-
pH Adjustment: For reactions in polar protic solvents, adding a non-nucleophilic base can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This is only suitable if the basic conditions are compatible with your reaction.
Q3: Can I use this compound in a biphasic reaction?
A3: Yes, if the reaction involves an aqueous phase, a phase-transfer catalyst can be used to transport the deprotonated carboxylate from the aqueous phase to the organic phase where the reaction occurs.
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can sometimes lower the melting point and may affect the overall dissolution profile. It is always recommended to use a high-purity starting material for consistent results. The compound typically appears as a white to yellow solid.
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | High | Aprotic, good for a wide range of reactions. |
| N,N-Dimethylformamide (DMF) | High | High | Aprotic, similar to DMSO. |
| Tetrahydrofuran (THF) | Medium | Moderate | Ethereal solvent, suitable for many organometallic reactions. |
| Acetone | Medium | Moderate | Ketone solvent, versatile for various transformations. |
| Ethanol | High (Protic) | Moderate to High | Protic nature may interfere with some reagents. |
| Methanol | High (Protic) | Moderate to High | Similar to ethanol, but more polar. |
| Dichloromethane (DCM) | Low | Low to Moderate | Halogenated solvent, useful for a range of reactions. |
| Toluene | Low | Low | Non-polar aromatic solvent, often requires heating. |
| Hexane/Heptane | Very Low | Very Low | Non-polar aliphatic solvents, generally poor choice. |
Note: These are estimations based on the behavior of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a standard laboratory procedure to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any suspended particles.
-
Accurately dilute the filtered solution with the same solvent.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.
Protocol 2: In-situ Esterification to Improve Solubility
This protocol describes the conversion of this compound to its methyl ester, which is generally more soluble in less polar organic solvents.
Materials:
-
This compound
-
Methanol
-
Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)
-
Anhydrous reaction solvent (e.g., toluene)
Procedure:
-
Suspend this compound in the reaction solvent.
-
Add an excess of methanol (e.g., 5-10 equivalents).
-
If using thionyl chloride, add it dropwise at 0 °C. If using sulfuric acid, add a few drops.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
The resulting solution containing the more soluble methyl 2-(4-chlorophenyl)-2-oxoacetate can then be used in the subsequent reaction step after appropriate workup to remove the esterification reagents.
Visualizations
managing moisture sensitivity of reagents in 2-(4-Chlorophenyl)-2-oxoacetic acid synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing moisture-sensitive reagents during the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues arising from the moisture sensitivity of reagents. Two primary synthetic routes are considered: Grignard carboxylation and Friedel-Crafts acylation.
Route 1: Grignard Carboxylation
The synthesis of this compound via the carboxylation of a Grignard reagent is highly susceptible to moisture. The key intermediate, 4-chlorophenylmagnesium bromide, is a strong base and nucleophile that readily reacts with water.[1][2][3]
Troubleshooting Common Issues in Grignard Carboxylation
| Issue ID | Problem | Potential Causes | Recommended Actions |
| GC-01 | Failure of Grignard reaction to initiate. | - Passivated magnesium surface due to an oxide layer.- Presence of moisture in glassware, solvent, or starting materials.[4] | - Activate Magnesium: Use fresh, shiny magnesium turnings. If the surface is dull, activate it by dry-stirring under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]- Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry diethyl ether or THF.[2][5] |
| GC-02 | Low yield of this compound. | - Hydrolysis of the Grignard reagent: Trace amounts of water in the reaction will quench the Grignard reagent, forming chlorobenzene as a byproduct.[1][4]- Incomplete carboxylation: Inefficient trapping of the Grignard reagent with carbon dioxide. | - Rigorous Moisture Exclusion: Maintain a positive pressure of an inert gas throughout the reaction. Use syringe techniques for all liquid transfers.[3][6]- Effective Carboxylation: Use a large excess of freshly crushed dry ice (solid CO2) or bubble dry CO2 gas through the Grignard solution at a low temperature. |
| GC-03 | Formation of significant amounts of chlorobenzene byproduct. | - This is a direct consequence of the Grignard reagent reacting with water instead of carbon dioxide.[4] | - Review and improve all drying procedures for glassware, solvents, and the inert gas line. Ensure the starting 4-chlorobromobenzene is anhydrous. |
| GC-04 | Cloudy or precipitated reaction mixture before CO2 addition. | - Formation of insoluble magnesium hydroxide due to the presence of water.[4] | - This indicates a significant moisture contamination. The reaction should be stopped, and all procedures for moisture exclusion must be re-evaluated for subsequent attempts. |
Route 2: Friedel-Crafts Acylation
This route often involves the reaction of chlorobenzene with an acylating agent like oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Both oxalyl chloride and aluminum chloride are highly moisture-sensitive.[7][8]
Troubleshooting Common Issues in Friedel-Crafts Acylation
| Issue ID | Problem | Potential Causes | Recommended Actions |
| FC-01 | Low or no product yield. | - Deactivation of AlCl₃ catalyst: Aluminum chloride reacts vigorously with water to form inactive aluminum hydroxides.[8]- Hydrolysis of oxalyl chloride: Oxalyl chloride hydrolyzes to oxalic acid and HCl in the presence of moisture. | - Strict Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). Use oven-dried glassware and anhydrous solvents.[8]- Proper Reagent Handling: Weigh and transfer AlCl₃ in a glovebox or under a stream of inert gas. Use freshly opened or properly stored oxalyl chloride. |
| FC-02 | Reaction is sluggish or does not proceed to completion. | - Insufficiently active catalyst due to partial hydrolysis. | - Ensure the AlCl₃ is a fine, free-flowing powder. Clumped or discolored AlCl₃ may indicate moisture contamination and should not be used. |
| FC-03 | Formation of undesired byproducts. | - Side reactions catalyzed by partially hydrolyzed or insufficient amounts of the Lewis acid. | - Use a stoichiometric amount of high-purity AlCl₃. Ensure slow and controlled addition of reagents to maintain the desired reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary moisture-sensitive reagents in the synthesis of this compound?
A1: In the Grignard route, the 4-chlorophenylmagnesium bromide intermediate is extremely sensitive to moisture.[3] For the Friedel-Crafts pathway, both the Lewis acid catalyst, aluminum chloride (AlCl₃), and the acylating agent, oxalyl chloride, are highly reactive with water.[7][8]
Q2: What are the visual indicators of moisture contamination in a Grignard reaction?
A2: Signs of moisture contamination include difficulty in initiating the reaction, a cloudy or precipitated reaction mixture before the addition of the electrophile (CO₂), and a lower than expected exotherm (heat generation) during the reaction.[4]
Q3: How does moisture affect the yield of the Grignard carboxylation?
A3: Moisture directly reduces the yield by consuming the Grignard reagent in a protonolysis reaction, forming chlorobenzene instead of the desired carboxylated product. Even small amounts of water can have a significant impact on the yield.[1][4]
Impact of Moisture on Grignard Reaction Yield (Illustrative)
| Water Content in Solvent (ppm) | Theoretical Yield of Grignard Reagent (%) | Expected Yield of this compound (%) |
| < 10 | > 95% | High (> 90%) |
| 50 | ~80% | Moderate (70-80%) |
| 100 | ~60% | Low (50-60%) |
| > 200 | < 40% | Very Low (< 40%) |
| Note: This data is illustrative and actual yields may vary based on specific experimental conditions. |
Q4: What are the best practices for drying glassware for moisture-sensitive reactions?
A4: All glassware should be thoroughly cleaned and then oven-dried at a temperature above 120°C for several hours, or flame-dried under a vacuum. It should then be assembled while hot and allowed to cool under a stream of dry inert gas.[2]
Q5: How should moisture-sensitive solid reagents like aluminum chloride be handled?
A5: Solid reagents like AlCl₃ should be handled in a controlled environment, such as a glovebox with a dry atmosphere. If a glovebox is not available, the reagent should be weighed and transferred quickly under a positive pressure of an inert gas.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation
-
Preparation of Glassware and Reagents:
-
All glassware (a three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) must be oven-dried for at least 4 hours at 125°C and assembled hot under a positive pressure of dry argon or nitrogen.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.
-
Magnesium turnings should be fresh and shiny.
-
4-chlorobromobenzene should be stored over molecular sieves.
-
-
Formation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous ether/THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing begins.
-
Add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to -78°C using a dry ice/acetone bath.
-
Rapidly add an excess of freshly crushed dry ice to the vigorously stirred solution.
-
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
-
-
Work-up and Isolation:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for the Grignard carboxylation synthesis.
Caption: Logic diagram for troubleshooting Friedel-Crafts acylation issues.
References
- 1. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 873-77-8: (4-Chlorophenyl)magnesium bromide [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(4-Chlorophenyl)-2-oxoacetic acid from the laboratory to the pilot plant. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during scale-up.
Troubleshooting Guides
Transitioning a synthetic process from a laboratory to a pilot plant scale introduces complexities related to heat and mass transfer, reaction kinetics, and product isolation. Below are common issues encountered during the scale-up of this compound synthesis and their potential solutions.
Route 1: Friedel-Crafts Acylation of Chlorobenzene
| Issue ID | Problem | Potential Causes | Recommended Actions |
| PP-FC-01 | Low Yield of Acylated Product | - Incomplete reaction due to insufficient catalyst activity or deactivation. - Suboptimal reaction temperature. - Poor mixing leading to localized concentration gradients. | - Ensure anhydrous conditions as moisture deactivates the Lewis acid catalyst (e.g., AlCl₃). - Consider adding the catalyst in portions to maintain its activity. - Optimize the reaction temperature; lower temperatures may improve selectivity but require longer reaction times.[1] - Improve agitation to ensure homogeneous mixing of reactants and catalyst. |
| PP-FC-02 | Formation of Isomeric Impurities | - High reaction temperatures can lead to the formation of ortho and meta isomers.[1] | - Conduct the reaction at a lower temperature (e.g., below 0°C) to enhance para-selectivity.[1] |
| PP-FC-03 | Difficult Work-up and Product Isolation | - Formation of a stable complex between the product and the Lewis acid catalyst. - Emulsion formation during aqueous quench. | - Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid to break up the aluminum salts. - Use a suitable organic solvent for extraction and consider adding a brine wash to break emulsions. |
| PP-FC-04 | Safety Concerns with Reagents | - Methyl oxalyl chloride is corrosive, flammable, and reacts violently with water.[2][3] - Aluminum chloride is water-sensitive and releases HCl upon contact with moisture. | - Handle methyl oxalyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][4] - Store and handle aluminum chloride under anhydrous conditions. |
Route 2: Oxidation of 4'-Chloroacetophenone
| Issue ID | Problem | Potential Causes | Recommended Actions |
| PP-OX-01 | Incomplete Oxidation | - Insufficient amount of oxidizing agent. - Low reaction temperature. - Poor solubility of the starting material. | - Use a slight excess of the oxidizing agent (e.g., KMnO₄). - Optimize the reaction temperature and time. - Consider using a co-solvent to improve the solubility of 4'-chloroacetophenone. |
| PP-OX-02 | Over-oxidation to Byproducts | - Harsh reaction conditions (high temperature, high concentration of oxidant). - Formation of benzoic acid derivatives through C-C bond cleavage. | - Control the addition of the oxidizing agent to maintain a moderate reaction temperature. - Monitor the reaction closely using techniques like TLC or HPLC to stop the reaction upon completion. |
| PP-OX-03 | Difficult Product Purification | - Presence of unreacted starting material and oxidation byproducts. - Contamination with manganese dioxide (if using KMnO₄). | - After the reaction, quench any excess oxidant (e.g., with sodium bisulfite). - Filter off any solid byproducts (e.g., MnO₂) before work-up. - Purify the crude product by recrystallization from a suitable solvent system. |
| PP-OX-04 | Crystallization Issues | - Product "oiling out" instead of crystallizing. - Formation of fine crystals that are difficult to filter. | - Ensure the crude product is sufficiently pure before crystallization. - Optimize the crystallization solvent and cooling rate. - Consider seeding the solution with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a pilot plant scale?
A1: Both the Friedel-Crafts acylation and the oxidation of 4'-chloroacetophenone are viable routes for pilot plant production. The choice depends on factors such as raw material cost and availability, equipment capabilities, and safety considerations. The Friedel-Crafts route can be very efficient but involves handling highly reactive and corrosive materials. The oxidation route may be simpler in terms of reagents but can present challenges in controlling the reaction and purifying the product.
Q2: How can the exothermic nature of the Friedel-Crafts acylation be managed at a pilot scale?
A2: Managing the exotherm is critical for safety. Key strategies include:
-
Slow, controlled addition of reagents: Add the acylating agent or the Lewis acid catalyst portion-wise or via a dropping funnel.
-
Efficient cooling: Utilize a reactor with a cooling jacket and ensure adequate heat transfer.
-
Monitoring: Continuously monitor the internal temperature of the reactor.
-
Dilution: Using an appropriate solvent can help to dissipate the heat generated.
Q3: What are the key safety precautions when handling methyl oxalyl chloride in a pilot plant?
A3: Methyl oxalyl chloride is a hazardous substance.[2][3] Key safety measures include:
-
Handling in a well-ventilated area, preferably in a closed system.[2]
-
Wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Keeping it away from heat, sparks, and open flames.[2]
-
Storing it in a cool, dry, and well-ventilated area, away from moisture.[4]
-
Having an emergency plan for spills and exposure.[4]
Q4: How can I improve the yield and purity of the final product during scale-up?
A4: Improving yield and purity on a larger scale often requires re-optimization of the reaction conditions. Consider the following:
-
Raw material quality: Ensure the purity of your starting materials.
-
Process control: Implement tight control over reaction parameters such as temperature, pressure, and addition rates.
-
Mixing: Ensure efficient mixing to avoid localized "hot spots" and concentration gradients.
-
Purification: Develop a robust purification protocol, which may involve multiple recrystallizations or other techniques.
Q5: What are the common impurities in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomeric acylation products in the Friedel-Crafts route, or over-oxidation products in the oxidation route), and residual solvents.[5] It is crucial to develop analytical methods (e.g., HPLC, GC) to identify and quantify these impurities.
Experimental Protocols
Protocol 1: Pilot Plant Scale Synthesis via Friedel-Crafts Acylation
This protocol outlines a general procedure for the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with a cooling jacket, agitator, temperature probe, and addition funnel.
-
Chlorobenzene
-
Methyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reactant Charging: Charge the reactor with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture to 0-5°C with stirring.
-
Addition of Acylating Agent: Slowly add a solution of methyl oxalyl chloride in anhydrous dichloromethane to the reactor via the addition funnel, maintaining the internal temperature below 10°C.
-
Addition of Chlorobenzene: After the addition of the acylating agent is complete, slowly add chlorobenzene to the reaction mixture, ensuring the temperature remains between 5-10°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reactor to 0-5°C. In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the quenched mixture to an extraction vessel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-chlorophenyl)-2-oxoacetate.
-
Hydrolysis: The crude ester is then hydrolyzed to the desired acid using a suitable method, for example, by stirring with aqueous sodium hydroxide followed by acidification with hydrochloric acid.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent.
Protocol 2: Pilot Plant Scale Synthesis via Oxidation of 4'-Chloroacetophenone
This protocol provides a general procedure for the oxidation of 4'-chloroacetophenone using potassium permanganate.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with a heating/cooling jacket, agitator, temperature probe, and solids charging port.
-
4'-Chloroacetophenone
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite
-
Hydrochloric acid
Procedure:
-
Reactor Setup: Charge the reactor with 4'-chloroacetophenone and water.
-
Heating: Heat the mixture to 80-90°C with stirring.
-
Oxidant Addition: Add potassium permanganate in portions to the reactor, maintaining the temperature below 95°C. The addition should be controlled to manage the exotherm.
-
Reaction: Hold the reaction mixture at 85-95°C for several hours, monitoring the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and add a solution of sodium bisulfite to quench any excess potassium permanganate.
-
Filtration: Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification: Transfer the filtrate to a clean reactor and cool. Acidify the solution with hydrochloric acid to precipitate the this compound.
-
Isolation: Isolate the product by filtration, and wash the filter cake with cold water.
-
Drying: Dry the product under vacuum at an appropriate temperature.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent.
Data Presentation
Table 1: Comparison of Synthetic Routes at Different Scales
| Parameter | Lab Scale (Friedel-Crafts) | Pilot Plant (Friedel-Crafts) | Lab Scale (Oxidation) | Pilot Plant (Oxidation) |
| Typical Batch Size | 10-100 g | 10-100 kg | 10-100 g | 10-100 kg |
| Typical Yield | 70-85% | 65-80% | 60-75% | 55-70% |
| Key Challenge | Handling of anhydrous reagents | Heat management, material transfer | Controlling over-oxidation | Solid handling (MnO₂), purification |
| Safety Concern | Corrosive and water-reactive reagents | Large-scale handling of hazardous materials, exotherm control | Strong oxidant, potential for runaway reaction | Management of large quantities of oxidant and byproducts |
Visualizations
Experimental Workflow: Friedel-Crafts Acylation Route
Caption: Workflow for the Friedel-Crafts acylation route.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting low yield in Friedel-Crafts acylation.
References
- 1. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(4-Chlorophenyl)-2-oxoacetic Acid: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) for the purity analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, yield, and impurity profile of the final API. A robust and validated analytical method is therefore essential to quantify the main compound and detect any process-related impurities or degradation products. While reversed-phase HPLC is a widely adopted and reliable technique for this purpose, advancements in separation science offer alternatives with distinct advantages in terms of speed, resolution, and efficiency.
Experimental Protocols
This section details the methodologies for the purity analysis of this compound using HPLC, UPLC, and CE. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
A standard reversed-phase HPLC method provides a reliable approach for the separation and quantification of this compound from its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a significant reduction in analysis time and solvent consumption while improving resolution and sensitivity compared to traditional HPLC.[1][2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-3.5 min: 95% B; 3.5-4 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Run Time | 4 minutes |
Sample Preparation:
-
Standard and Sample Solutions: Prepare as described for the HPLC method, using a 50:50 mixture of Mobile Phase A and Mobile Phase B as the diluent.
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis provides an orthogonal separation technique, offering high efficiency and low sample consumption, making it a valuable tool for impurity profiling.[4]
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate buffer, pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Sample Preparation:
-
Standard and Sample Solutions: Dissolve the reference standard and sample in the BGE to a final concentration of 0.1 mg/mL.
Method Validation and Performance Comparison
A comprehensive validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[1][2] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
The following table summarizes a comparative overview of the expected performance characteristics of the three analytical methods for the purity analysis of this compound.
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Specificity | Good resolution from known impurities. | Excellent resolution, baseline separation of closely eluting impurities. | High efficiency, orthogonal selectivity to HPLC/UPLC. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 1.0% | < 3.0% |
| LOD | ~0.01% | ~0.005% | ~0.02% |
| LOQ | ~0.03% | ~0.015% | ~0.06% |
| Analysis Time | ~20 min | ~4 min | ~10 min |
| Solvent Consumption | High | Low | Very Low |
Visualizing the Workflow and Relationships
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships between the different analytical approaches.
References
A Comparative Guide to the Quantitative Analysis of 2-(4-Chlorophenyl)-2-oxoacetic Acid by LC-MS
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-(4-Chlorophenyl)-2-oxoacetic acid, alongside alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in method selection and implementation.
LC-MS/MS Method for Quantitative Analysis
LC-MS/MS stands as a premier technique for the quantification of organic acids due to its high sensitivity, selectivity, and robustness. The combination of liquid chromatography's separation power with the precise detection of tandem mass spectrometry allows for accurate measurement even in complex biological matrices.
1.1. Experimental Protocol: A Referenced LC-MS/MS Method
The following protocol is adapted from established methods for the analysis of 2,4-D in various matrices and is expected to be highly applicable to this compound.[1][2][3]
Sample Preparation (Adapted from QuEChERS-like methods for acidic analytes):
-
Hydrolysis: For biological samples where the analyte may be conjugated, begin with an alkaline hydrolysis step. To 5 g of a homogenized sample, add a sodium hydroxide solution to convert all forms of the analyte to its salt.[1][2][3]
-
Extraction: Neutralize the sample with sulfuric acid and add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).[2]
-
Salting-Out: Add a salt mixture, typically magnesium sulfate and sodium chloride, to induce phase separation and drive the analyte into the acetonitrile layer.[1][2]
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Cleanup/Dilution: Take an aliquot of the acetonitrile supernatant, dilute it 1:1 with water to reduce matrix effects, and filter through a 0.2 µm filter before injection.[1][2]
Liquid Chromatography (LC) Conditions:
-
Column: A mixed-mode column such as a Thermo Scientific™ Acclaim™ Trinity™ Q1 (which has reversed-phase, weak anion-exchange, and cation-exchange properties) or a standard C18 column (e.g., Synergi Hydro-RP) is recommended.[1][2][4]
-
Mobile Phase:
-
A: 50 mM Ammonium formate in water, pH 2.9
-
B: Acetonitrile[3]
-
-
Gradient: An appropriate gradient should be optimized to ensure separation from matrix interferences.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL[1]
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is typically used for acidic compounds.[2][3]
-
Source Temperature: ~600 °C[3]
-
Ion Spray Voltage: -4500 V[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring at least two transitions for the parent ion of this compound to ensure specificity.
1.2. Workflow Diagram
Performance Comparison: LC-MS/MS vs. Alternatives
The choice of an analytical method depends on factors like required sensitivity, sample matrix, and available instrumentation.[1] LC-MS/MS generally offers superior sensitivity and specificity compared to other common techniques.
2.1. Quantitative Performance Data
The following table summarizes typical performance characteristics for an LC-MS/MS method based on data for the analogous compound 2,4-D, and compares them with alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS (Referenced) | GC-MS | HPLC-UV |
| Principle | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Separation of volatile derivatives by boiling point, followed by mass-based detection. | Chromatographic separation with detection based on UV absorbance. |
| Derivatization | Not typically required. | Mandatory to increase volatility. | Not usually required. |
| Limit of Quantification (LOQ) | Very Low (e.g., ~0.1 µg/L or 10 ng/g in various matrices).[2][4] | Low (sub-µg/L possible). | Moderate (typically low µg/mL). |
| Linearity Range | Wide (often 3-4 orders of magnitude).[5] | Wide. | Moderate (2-3 orders of magnitude). |
| Selectivity | Very High (MRM provides excellent specificity). | High (mass fragmentation patterns). | Moderate (risk of co-eluting interferences). |
| Matrix Effects | Potential for ion suppression/enhancement; requires careful management.[6] | Less prone to ion suppression but can have matrix interferences. | Can be significant, affecting baseline and peak purity. |
| Sample Throughput | High, with modern systems.[2] | Moderate, due to longer run times and derivatization. | High. |
| Mean Recovery (%) | Typically 85-110%.[2][3] | Dependent on derivatization efficiency. | Generally >90% with good sample prep. |
2.2. Comparison of Alternative Methodologies
A comparative guide published by BenchChem for a similar chiral compound provides insight into the relative merits of different analytical techniques.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible technique. For compounds with a chromophore, like this compound, it can be a straightforward method. However, its sensitivity and selectivity are lower than mass spectrometry-based methods, making it less suitable for trace-level quantification in complex matrices.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and selectivity. A key drawback for non-volatile, polar compounds like carboxylic acids is the mandatory derivatization step to make them amenable to GC analysis.[1] This adds time and potential variability to the sample preparation process.
-
Capillary Electrophoresis (CE): CE provides very high separation efficiency and is excellent for small sample volumes. It separates ions based on their differential migration in an electric field. While powerful, it can be less robust than HPLC for routine quantitative analysis in some laboratory settings.[1]
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. [Validation Study on a Rapid and Low-priced Method for Determination of Chloroacetic Acids in Mineral Water Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-(4-Chlorophenyl)-2-oxoacetic Acid and 2-Phenylglyoxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-(4-Chlorophenyl)-2-oxoacetic acid and its unsubstituted counterpart, 2-phenylglyoxylic acid. The presence of a chlorine atom at the para position of the phenyl ring in this compound significantly influences its electronic properties and, consequently, its reactivity in various chemical transformations. This analysis is supported by the principles of physical organic chemistry, specifically the Hammett equation, and is supplemented with detailed experimental protocols for key reactions.
Theoretical Framework: Electronic Effects and the Hammett Equation
The primary difference in reactivity between the two compounds stems from the electronic effects of the para-chloro substituent. The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack while increasing the electrophilicity of the carbonyl carbons.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions.
For a para-chloro substituent, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net electron-withdrawing character. This has a predictable impact on reaction rates and equilibria, which can be quantified using the Hammett equation:
log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted compound.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted compound (2-phenylglyoxylic acid).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a para-chloro group, σₚ is +0.23.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups.
Quantitative Reactivity Comparison
Based on the Hammett equation, we can predict the relative reactivity of this compound compared to 2-phenylglyoxylic acid in key reactions.
| Reaction Type | Reaction Constant (ρ) | Predicted Effect of p-Cl | Predicted Relative Reactivity of this compound |
| Nucleophilic attack at the α-keto carbonyl | Positive (e.g., reduction, hydrate formation) | Rate enhancement | More reactive |
| Fischer Esterification (acid-catalyzed) | Small, slightly negative | Minor rate decrease | Slightly less reactive |
| Deprotonation of the carboxylic acid | Positive | Increased acidity | More acidic |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of the two compounds.
Comparative Reduction of the α-Keto Group with Sodium Borohydride
This experiment aims to compare the rates of reduction of the α-keto carbonyl group.
Materials:
-
This compound
-
2-Phenylglyoxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Prepare 0.1 M solutions of both this compound and 2-phenylglyoxylic acid in anhydrous methanol.
-
In separate round-bottom flasks, place 10 mL of each solution and cool to 0°C in an ice bath.
-
Prepare a 0.2 M solution of sodium borohydride in cold methanol.
-
To each flask, add 5 mL of the sodium borohydride solution dropwise with stirring.
-
Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) by TLC. Spot the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 1:1 ethyl acetate:hexane). Visualize the spots under a UV lamp.
-
The reaction is complete when the starting material spot is no longer visible. Record the time taken for each reaction to reach completion.
-
Upon completion, quench the reactions by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Determine the yield of the corresponding mandelic acid derivatives for each reaction.
Expected Outcome: this compound is expected to react faster due to the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the keto carbonyl carbon.
Comparative Fischer Esterification
This experiment compares the rates of esterification of the carboxylic acid group.
Materials:
-
This compound
-
2-Phenylglyoxylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In separate round-bottom flasks equipped with reflux condensers, dissolve 1 gram of each acid in 20 mL of anhydrous methanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask.
-
Heat the mixtures to reflux and monitor the reactions over time (e.g., every 30 minutes) by taking small aliquots and analyzing them by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the extent of ester formation.
-
After a set reaction time (e.g., 2 hours), cool the flasks to room temperature.
-
Pour each reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the ester product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Calculate the yield of the methyl ester for each starting material.
Expected Outcome: 2-Phenylglyoxylic acid is expected to undergo esterification at a slightly faster rate. The electron-withdrawing chloro group in this compound slightly deactivates the carbonyl oxygen of the carboxylic acid towards protonation, which is a key step in the Fischer esterification mechanism.
Visualization of Concepts
Electronic Effects on the Phenyl Ring
comparative study of the biological activity of 2-(4-chlorophenyl) vs 2-(4-fluorophenyl)-2-oxoacetic acid
A Comparative Guide to the Biological Activities of 2-(4-chlorophenyl)-2-oxoacetic acid and 2-(4-fluorophenyl)-2-oxoacetic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of this compound and 2-(4-fluorophenyl)-2-oxoacetic acid. Direct comparative studies on the parent compounds are limited in the available scientific literature. Therefore, this guide focuses on the biological activities of their reported derivatives to offer insights into their potential as therapeutic agents. The primary activities investigated for these classes of compounds are anticancer and antimicrobial effects.
Summary of Biological Activities
Derivatives of both this compound and 2-(4-fluorophenyl)-2-oxoacetic acid have emerged as scaffolds of interest in medicinal chemistry. Research has primarily focused on evaluating their potential as anticancer and antimicrobial agents.
This compound derivatives have been investigated for their antimicrobial properties. For instance, metal complexes of a derivative, 2-(4-chlorophenyl)-2-[(2,4-dimethylphenyl) amino] acetonitrile, have been synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria.[1] Other derivatives have also been explored for their potential in developing new antimicrobial agents.[2][3]
2-(4-fluorophenyl)-2-oxoacetic acid derivatives , particularly 2-(4-fluorophenyl)-N-phenylacetamide derivatives, have been synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines.[4][5] These studies have shown that certain derivatives exhibit potent anticancer activity, with some compounds demonstrating higher cytotoxic effects depending on the substituents.[4][5]
Quantitative Data Presentation
The following table summarizes the available quantitative data on the biological activity of derivatives of the two compounds of interest. It is important to note that the data is not from a direct head-to-head comparison of the parent compounds.
| Compound Class | Derivative Structure | Biological Activity | Cell Line/Organism | Key Findings |
| 2-(4-fluorophenyl)-2-oxoacetic acid Derivatives | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | Anticancer | PC3 (Prostate Carcinoma) | IC50 = 52 µM[4][5] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Anticancer | PC3 (Prostate Carcinoma) | IC50 = 80 µM[4][5] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | Anticancer | MCF-7 (Breast Cancer) | IC50 = 100 µM[4][5] | |
| This compound Derivatives | Metal complexes of 2-(4-chlorophenyl)-2-[(2,4-dimethylphenyl) amino] acetonitrile | Antibacterial | Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Showed antibacterial activity[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods for assessing the biological activities of novel chemical compounds.
In-Vitro Cytotoxicity Evaluation (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of 2-(4-fluorophenyl)-N-phenylacetamide) and a reference drug (e.g., imatinib). A control group with no compound is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: After incubation, the MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[4][5]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Agar Plate Preparation: Mueller-Hinton Agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Mandatory Visualization
The following diagrams illustrate a general workflow for the comparative evaluation of the biological activity of two chemical compounds and a simplified representation of a potential mechanism of action.
Caption: General workflow for comparative biological activity screening.
Caption: Simplified potential mechanism of anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-(4-substituted-phenyl)-2-oxoacetic Acid Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 2-(4-substituted-phenyl)-2-oxoacetic acid derivatives against several cancer cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive overview of the structure-activity relationships and potential mechanisms of action of this class of compounds.
Comparative Cytotoxicity Data
The cytotoxic activity of 2-(4-substituted-phenyl)-2-oxoacetic acid amides and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamides | Imatinib | ||||
| 2a | H | PC3 | >100 | 40 | |
| MCF-7 | >100 | 98 | |||
| HL-60 | >100 | ND | |||
| 2b | 3-NO2 | PC3 | 52 | 40 | |
| MCF-7 | >100 | 98 | |||
| HL-60 | >100 | ND | |||
| 2c | 4-NO2 | PC3 | 80 | 40 | |
| MCF-7 | 100 | 98 | |||
| HL-60 | >100 | ND | |||
| 2d | 2-OCH3 | PC3 | >100 | 40 | |
| MCF-7 | >100 | 98 | |||
| HL-60 | >100 | ND | |||
| 2e | 3-OCH3 | PC3 | >100 | 40 | |
| MCF-7 | >100 | 98 | |||
| HL-60 | >100 | ND | |||
| 2f | 4-OCH3 | PC3 | >100 | 40 | |
| MCF-7 | >100 | 98 | |||
| HL-60 | >100 | ND | |||
| Series 2: Phenylglyoxylic Acid Amide Derivatives | Imatinib | ||||
| Derivative A | Cl (positions 2 and 4) | K562 | 0.37 - 2.02 | 0.21 |
ND: Not Determined
Key Observations:
-
Influence of Substituents: In the 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamide series, derivatives with a nitro group (an electron-withdrawing group) at the meta or para position of the N-phenyl ring (compounds 2b and 2c) exhibited the highest cytotoxicity against the PC3 prostate cancer cell line.[1] In contrast, derivatives with a methoxy group (an electron-donating group) were largely inactive.[1] This suggests that electron-withdrawing substituents on the N-phenyl ring may enhance the anticancer activity of this class of compounds.
-
Cell Line Specificity: The tested compounds showed varying degrees of activity against different cancer cell lines. For instance, the 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamide derivatives were most effective against the PC3 cell line, while the MCF-7 breast cancer cell line was more resistant.[1]
-
Potency: Certain phenylglyoxylic acid amide derivatives, such as the one with chlorine substitutions at positions 2 and 4 of the aniline moiety, demonstrated potent activity against the K562 chronic myelogenous leukemia cell line, with EC50 values approaching that of the standard drug imatinib.[2]
Experimental Protocols
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-(4-substituted-phenyl)-2-oxoacetic acid derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a method used for cell density determination based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[2]
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[2]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[2]
-
Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.[3]
-
Absorbance Measurement: The absorbance is measured at 510-565 nm using a microplate reader.[3][4]
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
Several studies on structurally related compounds suggest that 2-(4-substituted-phenyl)-2-oxoacetic acid derivatives may induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute programmed cell death.
Caption: Proposed mitochondrial pathway of apoptosis induced by the derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of novel compounds involves a multi-step process from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
References
A Comparative Spectroscopic Analysis of 2-(4-Chlorophenyl)-2-oxoacetic Acid and its Bromo-Analogue
A detailed examination of the spectroscopic properties of 2-(4-chlorophenyl)-2-oxoacetic acid and 2-(4-bromophenyl)-2-oxoacetic acid reveals distinct spectral signatures influenced by the respective halogen substituent. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols.
This comparison is crucial for researchers and drug development professionals working with aryl-α-keto acids, a class of compounds with significant potential in medicinal chemistry and as building blocks in organic synthesis. Understanding their spectroscopic characteristics is fundamental for their identification, characterization, and quality control.
Executive Summary
The spectroscopic analysis of this compound and its bromo-analogue highlights the subtle yet discernible effects of the halogen atom on the electronic environment of the molecule. While both compounds exhibit characteristic signals for a para-substituted phenyl ring, an α-keto group, and a carboxylic acid moiety, shifts in resonance frequencies, absorption maxima, and fragmentation patterns are observed. This guide presents a compilation of available and predicted spectral data to facilitate a direct comparison.
Data Presentation
Spectroscopic Data Summary
| Spectroscopic Technique | This compound | 2-(4-Bromophenyl)-2-oxoacetic acid |
| ¹H NMR | Aromatic protons (AA'BB' system), Carboxylic acid proton (broad singlet) | Aromatic protons (AA'BB' system), Carboxylic acid proton (broad singlet) |
| ¹³C NMR | Aromatic carbons, Carbonyl carbons (ketone and carboxylic acid) | Aromatic carbons, Carbonyl carbons (ketone and carboxylic acid)[1][2] |
| IR (cm⁻¹) | C=O (ketone), C=O (carboxylic acid), O-H (carboxylic acid), C-Cl | C=O (ketone), C=O (carboxylic acid), O-H (carboxylic acid), C-Br |
| UV-Vis (nm) | λmax associated with π→π* and n→π* transitions of the aromatic keto-acid chromophore | λmax associated with π→π* and n→π* transitions of the aromatic keto-acid chromophore |
| Mass Spec. (m/z) | Molecular ion peak (M⁺) and characteristic isotope pattern for chlorine | Molecular ion peak (M⁺) and characteristic isotope pattern for bromine |
Detailed Spectroscopic Comparison
Due to the limited availability of directly published experimental spectra for both compounds, this comparison integrates data from closely related structures and spectral prediction databases alongside the available experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: For both compounds, the ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the four protons on the para-substituted phenyl ring. This will likely appear as an AA'BB' spin system. A broad singlet, characteristic of a carboxylic acid proton, is anticipated at a downfield chemical shift (δ 10-13 ppm), the exact position of which can be influenced by solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum for 2-(4-bromophenyl)-2-oxoacetic acid in CDCl₃ has been reported and shows distinct signals for the aromatic carbons, as well as the carbonyl carbons of the ketone and carboxylic acid.[1][2] A similar pattern is expected for the chloro-analogue, with slight variations in chemical shifts due to the different electronegativity of chlorine and bromine. The carbon atom attached to the halogen will show a characteristic shift. The carbonyl carbons are expected in the δ 160-200 ppm region.
Infrared (IR) Spectroscopy
The IR spectra of both molecules will be dominated by the vibrational modes of the carbonyl groups. Two distinct C=O stretching bands are expected: one for the α-keto group (typically around 1680-1700 cm⁻¹) and another for the carboxylic acid carbonyl (around 1700-1730 cm⁻¹), which may overlap. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra are expected to display absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system of the aromatic ring and the α-keto-acid moiety. The position and intensity of the absorption maxima (λmax) will be influenced by the halogen substituent. Generally, a bathochromic (red) shift might be observed for the bromo-analogue compared to the chloro-analogue due to the greater polarizability of bromine.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) for each compound. A key distinguishing feature will be the isotopic pattern of the molecular ion peak. For this compound, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope. For 2-(4-bromophenyl)-2-oxoacetic acid, the M+2 peak will have nearly the same intensity as the M⁺ peak, reflecting the roughly 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of solid organic acids like the title compounds.
NMR Sample Preparation (for Solid Samples)
-
Dissolution: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.
-
Capping and Inversion: Cap the NMR tube and gently invert it several times to ensure a homogenous solution.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration. Prepare a series of dilutions from the stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Record the absorbance spectra of the sample solutions, scanning across the desired wavelength range (e.g., 200-400 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or derivatized samples:
-
Derivatization (if necessary): Carboxylic acids are often derivatized (e.g., to their methyl esters) to increase their volatility for GC analysis.
-
Injection: Inject a small volume of the sample solution (in a volatile organic solvent) into the GC injection port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected to produce a mass spectrum.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of the two compounds.
Caption: Workflow for the comparative spectroscopic analysis of the two compounds.
Signaling Pathways and Biological Relevance
While specific signaling pathways for this compound and its bromo-analogue are not extensively documented in publicly available literature, aryl-α-keto acids, as a class, are known to be involved in various biological processes and are considered privileged structures in drug discovery.
Phenylglyoxylic acid, the parent compound, is a metabolite of styrene and can be used as a biomarker for exposure to this industrial chemical.[3] Derivatives of aryl-α-keto acids have been investigated for their potential as:
-
Enzyme Inhibitors: The α-keto acid moiety can act as a reactive "warhead" that covalently interacts with active site residues of enzymes, particularly proteases and dehydrogenases.
-
Building Blocks for Pharmaceuticals: These compounds are versatile synthetic intermediates for the preparation of more complex biologically active molecules, including non-proteinogenic α-amino acids.[4]
The introduction of a halogen atom, such as chlorine or bromine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These modifications can influence factors like membrane permeability, metabolic stability, and binding affinity to biological targets. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of these halogenated phenylglyoxylic acid derivatives.
The following diagram illustrates a generalized view of how such compounds might be investigated for their biological effects.
Caption: A generalized workflow for investigating the biological activity of aryl-α-keto acids.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 2-(4-Chlorophenyl)-2-oxoacetic Acid Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is a critical quality attribute. The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three prominent analytical techniques for assessing the enantiomeric purity of 2-(4-Chlorophenyl)-2-oxoacetic acid and its derivatives: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Capillary Electrophoresis (CCE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.
This document outlines the principles of each method, offers detailed experimental protocols, presents a quantitative comparison of their performance, and includes visual workflows to aid in method selection and implementation.
Comparison of Analytical Methodologies
The choice of an analytical technique for determining enantiomeric purity is often a balance between resolution, sensitivity, speed, and the specific characteristics of the analyte. The following table summarizes the key performance metrics for Chiral HPLC, Chiral Capillary Electrophoresis, and Chiral NMR Spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CCE) | Chiral NMR with Auxiliaries |
| Principle | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).[1][2][3] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.[4][5][6][7] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[8][9][10][11][12][13] |
| Resolution | Excellent, baseline separation is often achievable.[8][14] | Very high, often superior to HPLC due to high theoretical plate counts. | Variable, depends on the chiral auxiliary and the analyte. May not always achieve baseline separation of signals.[15] |
| Sensitivity | High, especially with UV or MS detectors. | High, but can be limited by the small injection volumes. | Lower, typically requires milligram quantities of sample. |
| Speed | Moderate, typical run times are 10-30 minutes.[14] | Fast, with typical analysis times of less than 15 minutes. | Fast, data acquisition is rapid once the sample is prepared.[9] |
| Quantitative Accuracy | High, with RSDs typically <2%. | High, with good linearity and precision. | Good, with reproducibilities of ±0.5% or better reported for similar methods.[8] |
| Method Development | Can be time-consuming, requiring screening of various columns and mobile phases.[8][16] | Relatively fast, involves screening of chiral selectors and optimizing buffer conditions. | Can be rapid, especially with known chiral auxiliaries for the compound class.[8] |
| Solvent Consumption | High. | Very low, promoting green chemistry.[17] | Low.[8] |
| Sample Integrity | Non-destructive, sample can be collected post-analysis.[8] | Non-destructive. | Non-destructive. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable determination of enantiomeric purity. The following sections provide methodologies for each of the discussed techniques, adapted for this compound derivatives based on established protocols for structurally similar compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct enantioseparation on a chiral stationary phase (CSP) is a robust and widely used method. Polysaccharide-based and protein-based CSPs are often effective for the separation of acidic compounds.[1][18]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions (Starting Point):
-
Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Analysis: The enantiomeric purity is determined by calculating the area percentage of each enantiomer's peak relative to the total area of both peaks.
Chiral Capillary Electrophoresis (CCE)
CCE offers high efficiency and rapid analysis times for chiral separations. Cyclodextrins are the most commonly used chiral selectors due to their versatility and commercial availability.[4][5][6][7][19]
Instrumentation:
-
A capillary electrophoresis system with a UV detector.
Electrophoretic Conditions (Starting Point):
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 6.0) containing 15 mM β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer to a concentration of approximately 0.5 mg/mL.
Data Analysis: The enantiomeric purity is calculated from the corrected peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy in the presence of a chiral solvating agent provides a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10][11][12][13]
Instrumentation:
-
A high-resolution NMR spectrometer (400 MHz or higher).
Experimental Procedure:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or Quinine.
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.5 molar equivalents of the CSA to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the analyte-CSA mixture.
-
Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. The α-proton or protons on the phenyl ring are often good candidates.
-
-
Data Analysis:
-
Integrate the two separated signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows.
References
- 1. eijppr.com [eijppr.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Antibody Cross-Reactivity Against 2-(4-Chlorophenyl)-2-oxoacetic Acid Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against derivatives of 2-(4-Chlorophenyl)-2-oxoacetic acid. Given the specificity required in immunoassays for research and diagnostic purposes, understanding the potential for cross-reactivity with structurally similar compounds is critical for accurate data interpretation. This document outlines a standardized approach based on established principles of hapten-based immunoassay development, including representative data and detailed experimental protocols to guide researchers.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[1] This phenomenon can lead to false-positive results or inaccurate quantification in immunoassays.[2] Therefore, a thorough characterization of antibody specificity is essential. This is typically achieved by testing the antibody's binding to a panel of compounds structurally related to the target analyte.[2] The primary method for assessing cross-reactivity for small molecules, or haptens, like this compound, is through a competitive enzyme-linked immunosorbent assay (ELISA).
Potential Cross-Reactants
Based on the structure of this compound, potential cross-reactants would include analogs with substitutions at different positions on the phenyl ring or with different substituents altogether. For this comparative guide, we will consider the following derivatives:
-
2-(2-Chlorophenyl)-2-oxoacetic acid: Positional isomer with chlorine at the ortho position.
-
2-(3-Chlorophenyl)-2-oxoacetic acid: Positional isomer with chlorine at the meta position.
-
2-Phenyl-2-oxoacetic acid: Analog lacking the chloro substituent.
-
2-(4-Methylphenyl)-2-oxoacetic acid: Analog with a methyl group instead of chlorine.
-
2-(4-Methoxyphenyl)-2-oxoacetic acid: Analog with a methoxy group instead of chlorine.
-
2-((4-Chlorophenyl)amino)-2-oxoacetic acid: Analog with an amino linkage.
Quantitative Data Summary
The cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate was assessed using a competitive ELISA. The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated cross-reactivity percentages for each tested compound relative to this compound.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 2-(2-Chlorophenyl)-2-oxoacetic acid | 50 | 20 |
| 2-(3-Chlorophenyl)-2-oxoacetic acid | 35 | 28.6 |
| 2-Phenyl-2-oxoacetic acid | 200 | 5 |
| 2-(4-Methylphenyl)-2-oxoacetic acid | 150 | 6.7 |
| 2-(4-Methoxyphenyl)-2-oxoacetic acid | 300 | 3.3 |
| 2-((4-Chlorophenyl)amino)-2-oxoacetic acid | >1000 | <1 |
Cross-Reactivity Calculation: The cross-reactivity (CR) was calculated using the following formula: CR (%) = (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocols
A competitive ELISA is a standard method for determining the cross-reactivity of antibodies against small molecule haptens.[2]
A. Preparation of Coating Antigen:
To improve the sensitivity of the immunoassay, a heterologous assay format is often employed.[2] This involves using a different carrier protein for the coating antigen than was used for the immunogen. For instance, if Keyhole Limpet Hemocyanin (KLH) was used for immunization, Bovine Serum Albumin (BSA) would be used for the coating antigen. The carboxyl group of this compound can be activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate covalent bonding to the amine groups of the carrier protein. The resulting conjugate should be purified by dialysis to remove any unconjugated hapten.
B. ELISA Procedure:
-
Coating: A 96-well microtiter plate is coated with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Competition: 50 µL of standard solutions of this compound or the potential cross-reacting compounds at various concentrations are added to the wells. Subsequently, 50 µL of the primary antibody (diluted in assay buffer to a concentration that provides 80-90% of the maximum signal) is added to each well. The plate is then incubated for 1 hour at 37°C.
-
Washing: The washing step is repeated.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG), diluted according to the manufacturer's instructions, is added to each well. The plate is incubated for 1 hour at 37°C.
-
Washing: The plate is washed five times with the wash buffer.
-
Substrate Reaction: 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of 2 M Sulfuric Acid to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the competitive immunoassay.
Experimental workflow for antibody production and cross-reactivity analysis.
Principle of Competitive ELISA.
References
A Comparative Guide to the Synthesis of 2-(4-Chlorophenyl)-2-oxoacetic Acid: Benchmarking Catalytic Yields
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates like 2-(4-Chlorophenyl)-2-oxoacetic acid is of paramount importance. This arylglyoxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. This guide provides an objective comparison of two primary catalytic methods for the synthesis of this compound: Friedel-Crafts acylation and the oxidation of 4-chloroacetophenone, supported by experimental data to benchmark their respective yields.
Comparison of Synthetic Yields
The choice of synthetic route and catalyst significantly impacts the overall yield of this compound. Below is a summary of the quantitative data for two distinct catalytic methods.
| Synthesis Method | Catalyst/Reagent | Starting Materials | Reported Yield |
| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Monomethyl oxalyl chloride, Chlorobenzene | 21% |
| Oxidation | Selenium Dioxide (SeO₂) | 4-Chloroacetophenone | >80% |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to allow for replication and further optimization.
Method 1: Friedel-Crafts Acylation using Aluminum Chloride
This method involves a two-step process starting with the Friedel-Crafts acylation of chlorobenzene followed by hydrolysis.
Step 1: Synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate In a reaction vessel under an inert atmosphere, aluminum chloride (200 g, 1.5 mol) is suspended in 750 ml of chloroform at 0°C. To this suspension, monomethyl oxalyl chloride (265 g, 2.16 mol) is added slowly, and the mixture is stirred for 1 hour at 0°C. Subsequently, chlorobenzene (245 g, 2.19 mol) is added dropwise at the same temperature. The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours. Post-reaction, the mixture is carefully poured into water and diluted with dichloromethane. The organic layer is separated, washed with water, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel chromatography (eluent: ethyl acetate/heptane 1:9) to yield methyl 4-chloro-phenylglyoxylate.
Step 2: Hydrolysis to this compound The intermediate, methyl 4-chloro-phenylglyoxylate (99 g, 0.5 mol), is dissolved in 800 ml of dioxane. To this solution, 800 ml of 1 N sodium hydroxide is added, and the mixture is stirred for 2 hours at room temperature. The reaction is then acidified to pH 1 with 2 N hydrochloric acid and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to afford this compound (86 g, 0.47 mol), resulting in a 21% yield from the intermediate.
Method 2: Oxidation of 4-Chloroacetophenone using Selenium Dioxide
This protocol outlines a general method for the oxidation of substituted acetophenones to their corresponding arylglyoxylic acids.[1]
General Procedure: 4-Chloroacetophenone is dissolved in an alkaline organic solvent such as pyridine, piperidine, or triethylamine. To this stirred solution, selenium dioxide is added (molar ratio of acetophenone to SeO₂ is typically between 1:1.3 and 1:2). The mixture is then refluxed for approximately 3 hours. After cooling, the reaction mixture is filtered, for instance through Celite, to remove the precipitated selenium. The filter cake is washed with a suitable solvent like toluene or xylene. The combined filtrate and washings are concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with dilute hydrochloric acid. The organic phase is then extracted with an alkaline solution (e.g., sodium carbonate solution). The aqueous layer is subsequently acidified to a pH of 2-3 with dilute hydrochloric acid, leading to the precipitation of the solid product. The precipitate is filtered, washed with water, and dried to yield this compound. This method has been reported to achieve yields of over 80%.[1] For a similar substrate, p-methoxyacetophenone, a yield of 86% has been documented using this procedure.[1]
Visualizing the Experimental Workflows
To further clarify the processes, the following diagrams illustrate the logical flow of each synthetic approach.
Caption: Comparative workflow for the synthesis of the target molecule.
The following diagram illustrates the general mechanism for the Riley Oxidation of an acetophenone derivative using selenium dioxide.
Caption: Mechanism of the Riley Oxidation for acetophenones.
References
Stability of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Comparative Guide Under Various pH and Temperature Regimes
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount for ensuring product quality, efficacy, and shelf-life. This guide provides a comprehensive overview of the stability of 2-(4-Chlorophenyl)-2-oxoacetic acid under different pH and temperature conditions. Due to the limited publicly available stability data for this specific molecule, this guide presents a projected stability profile based on structurally similar compounds, alongside detailed experimental protocols for conducting stability studies.
Comparative Stability Profile
The stability of this compound is crucial for its handling, formulation, and storage. Based on the behavior of analogous aromatic carboxylic acids, the following table summarizes the expected stability profile. It is important to note that these are projections and must be confirmed by experimental data obtained through forced degradation studies.
| pH Condition | Temperature | Expected Stability of this compound | Potential Degradation Pathways |
| Acidic (pH 1-3) | Ambient (25°C) | Likely to be stable. | Minimal degradation expected. |
| Elevated (40-60°C) | Potential for slow hydrolysis of the keto group. | Hydrolysis | |
| Neutral (pH 6-8) | Ambient (25°C) | Generally stable. | Slow oxidation over extended periods. |
| Elevated (40-60°C) | Increased potential for oxidative degradation. | Oxidation | |
| Basic (pH 9-12) | Ambient (25°C) | Potential for instability. | Decarboxylation, oxidation. |
| Elevated (40-60°C) | Likely to be unstable, with significant degradation. | Enhanced decarboxylation and oxidation. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to definitively determine the stability of this compound.[1] This involves subjecting the compound to a range of stress conditions and analyzing the resulting samples over time.
Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[1]
Stress Conditions
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate flasks.[1]
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks.[1]
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[2]
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C).[2]
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[2]
Incubation and Sampling
Store all prepared solutions at controlled temperatures (e.g., 40°C or 60°C) and protect them from light, except for the photodegradation samples.[1] Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).[1] Prior to analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.[1]
Analytical Method: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[1]
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: A C18 reversed-phase column is typically suitable (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: To be determined by UV scan of the parent compound (a common range for similar compounds is 220-340 nm).[2][3]
Experimental Workflow
The following diagram illustrates the logical flow of the stability testing process.
Caption: Workflow for Stability Testing of this compound.
Comparison with Alternative Compounds
The stability of this compound can be benchmarked against other structurally related compounds. For instance, phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been studied for their degradation kinetics.[4][5][6] These studies can provide insights into the potential environmental fate and persistence of chlorinated aromatic acids. While the specific degradation pathways may differ due to the presence of the oxo group in the target compound, the general susceptibility to degradation under certain conditions can be a useful point of comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cipac.org [cipac.org]
- 4. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-(4-Chlorophenyl)-2-oxoacetic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its disposal, emphasizing safe handling practices and regulatory compliance. Due to its hazardous nature, this compound requires disposal through a licensed hazardous waste facility.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before any handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of them properly after handling[2].
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact[2].
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required[2].
Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible[2].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical[2].
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids[2].
-
Containers should be in good condition and securely closed to prevent leaks or spills.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture and their approximate concentrations.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Do not accumulate large quantities of waste. Arrange for timely pickup by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor[2].
-
-
Arranging for Final Disposal:
Quantitative Data Summary
Due to the hazardous nature of this halogenated organic compound, in-lab treatment, such as neutralization for sewer disposal, is not recommended. Therefore, quantitative thresholds for such disposal methods are not applicable. The primary and mandatory disposal route is via a licensed hazardous waste facility[2].
| Parameter | Value |
| Recommended In-Lab Treatment | Not Recommended |
| Primary Disposal Method | Licensed Hazardous Waste Facility |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Chlorophenyl)-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical procedures for handling 2-(4-Chlorophenyl)-2-oxoacetic acid (CAS No: 7099-88-9). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound presents the following hazards:
-
Harmful if swallowed (H302)[1]
The required personal protective equipment (PPE) is summarized in the table below. This equipment must be worn at all times when handling the compound.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[2] |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., Nitrile rubber). | General Laboratory Practice[4] |
| Hand Protection | Chemical-resistant gloves are mandatory. | [4] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or when dust may be generated. | [4] |
2. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is clearly and correctly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Preparation and Use:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[4]
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing or transferring the compound, use techniques that minimize dust generation.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[2][5]
-
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][5]
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][5]
-
In case of ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
In case of a spill: Avoid breathing dust. Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[3][4]
4. Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.[4]
-
-
Containerization:
-
Use a chemically resistant and sealable container for waste collection. The container must be kept closed except when adding waste.[4]
-
-
Disposal Procedure:
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
